Product packaging for 3-Chloroisothiazole-4-sulfonamide(Cat. No.:CAS No. 89502-16-9)

3-Chloroisothiazole-4-sulfonamide

货号: B2412201
CAS 编号: 89502-16-9
分子量: 198.64
InChI 键: LDGKNLSWNIOHHZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Product Overview 3-Chloroisothiazole-4-sulfonamide (CAS 89502-16-9) is a chemical reagent with the molecular formula C 3 H 3 ClN 2 O 2 S 2 and a molecular weight of 198.65 g/mol . It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human use. Research Context and Potential Applications Sulfonamides represent a significant class of bioactive compounds in medicinal chemistry . The core sulfonamide functional group is a key pharmacophore in the development of inhibitors for various enzymes, including carbonic anhydrases . In particular, tumor-associated isoforms like CA IX are attractive targets in anticancer drug discovery, and novel sulfonamide-based hybrids are being explored as promising dual-targeted agents . Furthermore, hybrid molecules incorporating both thiazole and sulfonamide moieties have demonstrated significant research value. For instance, such derivatives have been designed and developed as potent inhibitors of aldose reductase (ALR2), showing a protective effect against diabetic cataracts in experimental models . This underscores the potential of the thiazole-sulfonamide scaffold in targeting metabolic enzymes and addressing complications of diseases like diabetes. Handling and Safety This compound should be handled with care. Refer to the Safety Data Sheet for comprehensive handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3ClN2O2S2 B2412201 3-Chloroisothiazole-4-sulfonamide CAS No. 89502-16-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-chloro-1,2-thiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O2S2/c4-3-2(1-9-6-3)10(5,7)8/h1H,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGKNLSWNIOHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Activity of 3-Chloroisothiazole-4-sulfonamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, a specific body of scientific literature detailing the biological activity, experimental protocols, and quantitative data for 3-Chloroisothiazole-4-sulfonamide is not publicly available. This technical guide, therefore, provides an in-depth analysis based on the well-established biological activities of its core chemical moieties: the isothiazole ring and the sulfonamide group. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this and related compounds.

Introduction: A Molecule of Predicted Dual Bioactivity

This compound is a heterocyclic compound that merges two pharmacologically significant scaffolds. The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur, recognized for its role in antimicrobial agents.[1] Concurrently, the sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide array of therapeutics including antibacterial, anticancer, and diuretic drugs. The combination of these two moieties suggests a potential for synergistic or multifaceted biological activities.

Anticipated Biological Activities and Mechanisms of Action

Based on the known properties of its constituent parts, this compound is predicted to exhibit two primary classes of biological activity: antimicrobial and carbonic anhydrase inhibition.

Antimicrobial (Antifungal and Antibacterial) Activity

The isothiazole core is a key component in various biocides.[1] Specifically, derivatives such as 3,4-dichloroisothiazoles have been investigated as potent fungicides.[2][3][4][5] These compounds can induce systemic acquired resistance in plants, enhancing their defense against pathogens.[2][3][4][5] The proposed mechanism for some isothiazole-based fungicides involves the inhibition of oxysterol-binding protein (OSBP), a target distinct from many existing antifungal agents.[2][3][4]

The sulfonamide group is famously associated with antibacterial properties. Sulfonamide drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), they disrupt the folate pathway, thereby halting bacterial growth and replication.

Signaling Pathway: Sulfonamide Inhibition of Folic Acid Synthesis

Folic_Acid_Synthesis_Inhibition Mechanism of Antibacterial Action of Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamide This compound Sulfonamide->DHPS Inhibits

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Carbonic Anhydrase Inhibition and Anticancer Potential

Aromatic and heterocyclic sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6][7][8][9] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in pH regulation and various physiological processes.[6][7][8][9] Certain CA isoforms, notably CA IX and CA XII, are overexpressed in various tumors and are associated with cancer progression and metastasis.[8][10] By inhibiting these isoforms, sulfonamides can disrupt the pH balance in the tumor microenvironment, leading to apoptosis and reduced tumor growth.[8]

The primary mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[6]

Signaling Pathway: Carbonic Anhydrase Inhibition by Sulfonamides

Carbonic_Anhydrase_Inhibition Mechanism of Carbonic Anhydrase Inhibition cluster_reaction Normal Enzymatic Reaction CA_enzyme Carbonic Anhydrase (CA) Active Site (with Zn2+) HCO3 HCO3- + H+ CA_enzyme->HCO3 Catalyzes CO2 CO2 + H2O CO2->CA_enzyme Sulfonamide This compound Sulfonamide->CA_enzyme Binds to Zn2+ and Inhibits

Caption: Sulfonamide inhibition of carbonic anhydrase.

Quantitative Data on Related Compounds

While no specific data exists for this compound, the following tables summarize representative quantitative data for related isothiazole and sulfonamide derivatives to provide a comparative context for potential efficacy.

Table 1: Fungicidal Activity of Representative Isothiazole Derivatives

Compound ClassTarget OrganismEC50 (mg/L)Reference
Isothiazole-thiazole derivativesPseudoperonospora cubensis0.046 - 12.49[5]
Isothiazole-thiazole derivativesPhytophthora infestans0.20 - 13.00[5]
3,4-Dichloroisothiazole-based imidazolesVarious fungiCommendable, broad-spectrum[11]

Table 2: Carbonic Anhydrase Inhibitory Activity of Representative Sulfonamide Derivatives

Compound ClasshCA IsoformKI (nM)Reference
Aromatic/Heterocyclic SulfonamideshCA I10 - 250[8][12]
Aromatic/Heterocyclic SulfonamideshCA II10 - 75[8][12]
Sulfonamide DerivativesbCA IV10 - 100[8]
Thiazole-based SulfonamidesMCF-7 (IC50 µg/ml)18.53[12]

Hypothetical Experimental Protocols

To elucidate the biological activity of this compound, the following standard experimental protocols would be appropriate.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay would determine the minimum inhibitory concentration (MIC) of the compound against various fungal strains.

  • Preparation of Fungal Inoculum: Fungal cultures are grown on appropriate agar plates. Spores or yeast cells are harvested and suspended in a suitable medium, and the concentration is adjusted to a standard (e.g., 1-5 x 105 CFU/mL).

  • Compound Dilution: A stock solution of this compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Experimental Workflow: Antifungal MIC Assay

MIC_Assay_Workflow Workflow for Antifungal MIC Determination Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Compound Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: A generalized workflow for an antifungal MIC assay.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)

This method measures the inhibition of CO2 hydration catalyzed by a specific CA isoform.

  • Enzyme and Compound Preparation: A known concentration of the purified CA isoform is prepared. A stock solution of this compound is prepared and serially diluted.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) with a pH indicator is used.

  • Stopped-Flow Measurement: The enzyme solution (with or without the inhibitor) is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the hydration of CO2 produces protons and lowers the pH.

  • Data Analysis: The initial rates of the reaction are calculated. The IC50 and subsequently the KI values are determined by plotting the reaction rates against the inhibitor concentration.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a promising profile for dual antimicrobial and carbonic anhydrase inhibitory activities. The isothiazole moiety provides a rationale for exploring its potential as a novel antifungal or antibacterial agent, while the sulfonamide group is a well-established pharmacophore for targeting carbonic anhydrases, with implications for cancer therapy.

Future research should focus on the synthesis and in vitro evaluation of this compound. The experimental protocols outlined in this guide provide a clear roadmap for elucidating its biological activities and mechanism of action. Such studies will be crucial in determining the therapeutic potential of this and structurally related compounds.

References

potential therapeutic targets of 3-Chloroisothiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Potential Therapeutic Targets of 3-Chloroisothiazole-4-sulfonamide and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data has been found for this compound in the public domain at the time of this writing. This guide is based on the therapeutic potential of structurally related isothiazole-sulfonamide and thiazole-sulfonamide derivatives. The information presented herein should be considered as a predictive guide for initiating research on this compound.

Introduction

The isothiazole and sulfonamide moieties are privileged scaffolds in medicinal chemistry, each contributing to a wide array of biological activities. The combination of these two pharmacophores in a single molecular entity, such as this compound, presents an intriguing prospect for the development of novel therapeutic agents. Isothiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] Sulfonamides are a well-established class of drugs, famously known for their antimicrobial effects through the inhibition of folic acid synthesis, and more recently for their potent inhibition of carbonic anhydrases.[3]

This technical guide aims to provide a comprehensive overview of the potential therapeutic targets for this compound by examining the known biological activities of its structural analogs. The information is curated to aid researchers and drug development professionals in designing and conducting further investigations into this specific compound.

Potential Therapeutic Targets

Based on the available literature for analogous compounds, the primary potential therapeutic targets for this compound can be broadly categorized into two main classes: Carbonic Anhydrases and Dihydropteroate Synthase. Other potential targets have also been identified and are discussed subsequently.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in numerous physiological processes, and dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer.[4][5] The sulfonamide moiety is a classic zinc-binding group, making it a highly effective inhibitor of CAs.[6]

The following table summarizes the inhibition constants (Kᵢ) of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data, derived from studies on analogous compounds, suggests that this compound may also exhibit inhibitory activity against these enzymes.

Compound ClassTarget IsoformInhibition Constant (Kᵢ)Reference
BenzenesulfonamideshCA I88.9–6030 nM[7]
BenzenesulfonamideshCA II4.4–29.4 nM[7]
Thiazole-based SulfonamideshCA IXNot Specified[6]
Pyridine-3-sulfonamideshCA IIup to 271 nM[5]
Pyridine-3-sulfonamideshCA IXup to 137 nM[5]
Pyridine-3-sulfonamideshCA XIIup to 91 nM[5]
3-Amino-4-hydroxy-benzenesulfonamide DerivativesVarious CAsMicromolar to Nanomolar Affinity[8]

This assay measures the catalytic activity of CA in hydrating CO₂ and the inhibitory effect of a compound.

Materials:

  • Applied Photophysics stopped-flow instrument.

  • Buffer: 10 mM HEPES (for α-CAs) or TRIS (for β-CAs), pH 7.5-8.3.

  • Indicator: 0.2 mM Phenol red.

  • 0.1 M NaClO₄ (to maintain constant ionic strength).

  • CO₂ solutions (1.7 to 17 mM).

  • Purified CA enzyme.

  • Inhibitor stock solutions (0.1 mM) in a suitable solvent (e.g., DMSO, water).

Procedure:

  • Prepare serial dilutions of the inhibitor from the stock solution.

  • Pre-incubate the enzyme solution with the inhibitor solution for 15 minutes at 25°C to allow for complex formation.

  • The stopped-flow instrument is set up to monitor the change in absorbance of the pH indicator (phenol red) at 557 nm.

  • One syringe of the instrument is loaded with the enzyme-inhibitor mixture, and the other with the CO₂ solution.

  • The solutions are rapidly mixed, and the initial velocity of the CO₂ hydration reaction is measured by monitoring the absorbance change over the first 5-10% of the reaction for a period of 10 seconds.

  • The uncatalyzed rate (reaction without enzyme) is measured and subtracted from the catalyzed rates.

  • Inhibition constants (Kᵢ) are determined by non-linear least-squares fitting of the data to the Cheng-Prusoff equation.[4]

G Generalized Mechanism of Carbonic Anhydrase Inhibition cluster_0 Carbonic Anhydrase Active Site Zn Zn(II) H2O H₂O Zn->H2O His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 HCO3 HCO₃⁻ + H⁺ Zn->HCO3 Product Release Inhibited_Complex Inhibited Enzyme-Inhibitor Complex CO2 CO₂ CO2->Zn Catalysis Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Zn Inhibition

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.

Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase is a key enzyme in the bacterial folic acid synthesis pathway. It catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate. Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS, thereby blocking the synthesis of folic acid, which is essential for bacterial growth.[3]

The following table presents the minimum inhibitory concentration (MIC) values for some thiazole-sulfonamide derivatives against various bacterial strains. This suggests that this compound could possess antibacterial properties.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Sulfanilamides/Nitro-substituted sulfonamidesGram-positive bacteria (Bacilli, Staphylococci, Streptococci)0.3 - 100[9]
Thiazole-sulfonamidesGram-positive and Gram-negative bacteriaEffective inhibition reported[9]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth).

  • 96-well microtiter plates.

  • Test compound stock solution.

  • Positive control antibiotic (e.g., Gentamicin).

  • Negative control (broth only).

Procedure:

  • A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.

  • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • A positive control well (bacteria and broth, no compound) and a negative control well (broth only) are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

G Bacterial Folic Acid Synthesis Pathway and Inhibition Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids Sulfonamide This compound (Competitive Inhibitor) Sulfonamide->DHPS Inhibition

Caption: Inhibition of Dihydropteroate Synthase in the bacterial folic acid pathway.

Other Potential Therapeutic Targets

Research into isothiazole and sulfonamide derivatives has revealed several other potential therapeutic targets.

  • Cytochrome P450-dependent sterol 14α-demethylase (CYP51): 3,4-Dichloroisothiazole-based imidazoles have shown potential as fungicides by targeting CYP51, an essential enzyme in fungal cell wall synthesis.[5] This suggests a potential antifungal application for this compound.

  • Urease: Certain sulfonamide derivatives have demonstrated inhibitory activity against urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. The IC₅₀ values for some derivatives were in the low micromolar range.[10]

  • Dihydrofolate Reductase (DHFR): Thiazole and thiadiazole derivatives incorporating a sulfonamide group have been investigated as DHFR inhibitors, another crucial enzyme in the folate pathway, with applications in anticancer and antibacterial therapy.[11]

  • Serotonin Receptors (5-HT₇R and 5-HT₆R): A flexible hexyl derivative of lurasidone, which contains a 1,2-benzisothiazole group, has shown binding affinity for these receptors, which are targets for the treatment of schizophrenia.[1]

  • Histone Deacetylases (HDACs): Isothiazole derivatives have been noted for their potential as HDAC inhibitors, a class of anticancer agents.[2]

Conclusion and Future Directions

While specific experimental data for this compound is currently unavailable, the extensive research on its structural analogs strongly suggests a rich therapeutic potential. The most promising avenues for investigation appear to be its activity as an inhibitor of carbonic anhydrases and dihydropteroate synthase . The former suggests applications in cancer, glaucoma, and neurological disorders, while the latter points towards its use as an antibacterial agent.

Further research should focus on the synthesis and in vitro evaluation of this compound against a panel of human carbonic anhydrase isoforms and a diverse range of bacterial and fungal pathogens. Subsequent studies could explore its efficacy in cell-based assays and in vivo models for the most promising activities identified. The detailed experimental protocols and quantitative data provided in this guide for analogous compounds offer a solid foundation for initiating such investigations. The unique combination of the isothiazole and sulfonamide scaffolds in this compound may lead to novel pharmacological profiles with improved potency and selectivity.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Chloroisothiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data specifically for 3-Chloroisothiazole-4-sulfonamide is limited. This guide provides a comprehensive framework based on the known physicochemical properties of the isothiazole and sulfonamide chemical classes, supplemented with established experimental protocols. The quantitative data presented herein is illustrative, based on structurally related compounds, and should be considered hypothetical until experimentally verified for this compound.

Introduction

This compound is a unique chemical entity combining two important pharmacophores: the isothiazole ring and a sulfonamide group. The isothiazole ring is a five-membered aromatic heterocycle known for its stability and presence in various biologically active compounds.[1][2] The sulfonamide group is a well-established functional group in medicinal chemistry, famously associated with sulfa drugs, and known to influence properties like solubility and crystal packing.[3] Understanding the solubility and stability of this molecule is critical for its potential development in pharmaceuticals, agrochemicals, or material science. This document outlines the expected solubility and stability profiles and provides the standard methodologies for their experimental determination.

Solubility Profile

The solubility of an organic compound is governed by its molecular structure, including polarity, molecular size, and the presence of ionizable functional groups.[4][5] The principle of "like dissolves like" is fundamental; polar molecules dissolve in polar solvents, and non-polar molecules in non-polar solvents.[6][7]

For this compound, the presence of the polar sulfonamide group, capable of hydrogen bonding, is expected to confer some solubility in polar solvents.[6][8] However, the chlorinated isothiazole ring is more hydrophobic and will contribute to its solubility in non-polar organic solvents.[9]

pH-Dependent Solubility

Sulfonamides are typically weak acids due to the proton on the nitrogen atom.[10] The acidity of this proton allows the molecule to form a more soluble salt under alkaline (high pH) conditions.[9][10] Therefore, the aqueous solubility of this compound is expected to be minimal in acidic to neutral pH and increase significantly in basic conditions. The solubility of sulfathiazole and sulfadiazine, for instance, can increase by a factor of two to three at a pH of 7.5 and up to tenfold at a pH of 8.0.[10]

Hypothetical Solubility Data

The following table summarizes the expected solubility of this compound in various solvents at 25 °C. This data is illustrative and serves as a template for experimental findings.

SolventTypeExpected Solubility (mg/mL)
Water (pH 3.0)Polar Protic< 0.1
Water (pH 7.4, PBS)Polar Protic0.1 - 0.5
Water (pH 9.0)Polar Protic1.0 - 5.0
MethanolPolar Protic5 - 15
EthanolPolar Protic2 - 10
AcetonePolar Aprotic20 - 50[11]
AcetonitrilePolar Aprotic5 - 15
DichloromethaneNon-polar< 1
HexaneNon-polar< 0.01

Stability Profile

The chemical stability of a compound is its ability to resist chemical change or decomposition under various environmental conditions. Key factors influencing the stability of organic molecules include resonance, charge distribution, and steric effects.[12][13]

The this compound molecule contains an aromatic isothiazole ring, which imparts significant thermodynamic stability due to electron delocalization.[1][2] The sulfonamide group is also known to be relatively unreactive.[3] However, the molecule is not inert and may be susceptible to degradation under specific stress conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial to identify potential degradation pathways and to develop stability-indicating analytical methods.[14] The compound would be subjected to hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.

Hypothetical Stability Data

The following table outlines the expected outcomes from a forced degradation study of this compound.

ConditionTimeExpected DegradationPotential Degradation Pathway
0.1 M HCl (aq) at 60 °C72 hoursLow (< 5%)Sulfonamides are fairly stable at acidic pH.[15]
0.1 M NaOH (aq) at 60 °C24 hoursModerate (10-30%)Hydrolysis of the sulfonamide or cleavage of the isothiazole ring.
3% H₂O₂ (aq) at RT24 hoursModerate (15-40%)Oxidation of the sulfur atom.
Thermal (80 °C, solid)7 daysLow (< 2%)The compound is expected to be thermally stable as a crystalline solid.
Photolytic (ICH Q1B)24 hoursLow to Moderate (5-20%)Potential for chlorine radical formation or ring rearrangement.

Experimental Protocols

Protocol for Shake-Flask Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[16][17]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE filters)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.[17]

  • Add a known volume of the pre-equilibrated solvent (e.g., 2 mL) to the vial.

  • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours.[17] A preliminary time-course experiment is recommended to determine the time to equilibrium.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully remove an aliquot of the supernatant. Separate the undissolved solid by either centrifugation at high speed or by passing the solution through a 0.45 µm filter. This step is critical to avoid inflating the solubility measurement.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method against a standard curve.

  • Perform the experiment in triplicate to ensure reproducibility.[18]

Protocol for Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound solution (e.g., 1 mg/mL in acetonitrile/water)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Sample Preparation: Prepare multiple aliquots of a stock solution of the compound.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep a control sample with water instead of acid. Incubate both at 60 °C for up to 72 hours, sampling at intermediate time points (e.g., 4, 8, 24, 72 hours).

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60 °C, sampling at earlier time points (e.g., 1, 4, 8, 24 hours). Neutralize samples with acid before analysis.

  • Oxidation: Add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, sampling at intermediate time points.

  • Thermal Degradation: Store the stock solution and solid compound in an oven at 80 °C. Sample at various time points over 7 days.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Protect a control sample from light.

  • Analysis: Analyze all stressed samples and controls by a stability-indicating HPLC method. The use of a PDA detector helps assess peak purity, while an LC-MS system is invaluable for identifying the mass of degradation products to help elucidate their structures.

Visualizations

Factors Influencing Solubility and Stability

G cluster_solubility Solubility Factors cluster_stability Stability Factors Solubility Solubility Profile Polarity Polarity ('Like Dissolves Like') Solubility->Polarity pH pH (for Ionizable Groups) Solubility->pH Temp Temperature Solubility->Temp Structure Molecular Structure (Size, H-bonding) Solubility->Structure Stability Stability Profile Resonance Resonance (Aromaticity) Stability->Resonance Hydrolysis Hydrolytic Conditions (pH) Stability->Hydrolysis Oxidation Oxidative Stress Stability->Oxidation Light Light Exposure (Photolysis) Stability->Light Molecule This compound Molecule->Solubility Molecule->Stability

Caption: Key physicochemical factors governing the solubility and stability of an organic molecule.

Hypothetical Degradation Workflow

G start This compound (Parent Compound) stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress analysis Stability-Indicating HPLC-MS Analysis stress->analysis identify Identify Degradation Products (Mass Spectrometry) analysis->identify pathway Propose Degradation Pathways identify->pathway report Final Stability Report pathway->report

Caption: A typical experimental workflow for investigating the degradation of a compound.

References

Spectroscopic and Structural Elucidation of 3-Chloroisothiazole-4-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Chloroisothiazole-4-sulfonamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents predicted data based on the analysis of structurally related compounds and general principles of spectroscopic interpretation for sulfonamides and heterocyclic systems. It also outlines detailed experimental protocols for acquiring such data and a general workflow for the synthesis and characterization of novel sulfonamides.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles and data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data
¹H NMR ¹³C NMR
Proton Predicted Chemical Shift (δ, ppm) Carbon Predicted Chemical Shift (δ, ppm)
-SO₂NH₂5.0 - 8.0 (broad singlet)C₃ (C-Cl)145 - 155
H₅ (Isothiazole)8.5 - 9.5 (singlet)C₄ (C-SO₂)140 - 150
C₅ (C-H)120 - 130

Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS). The solvent used can significantly influence the chemical shifts, especially for the labile sulfonamide protons.

Table 2: Predicted Infrared (IR) Spectroscopy Data
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Sulfonamide)Symmetric & Asymmetric Stretching3400 - 3200Medium - Strong
C=N (Isothiazole)Stretching1650 - 1550Medium
S=O (Sulfonamide)Asymmetric Stretching1370 - 1335Strong
S=O (Sulfonamide)Symmetric Stretching1170 - 1155Strong
C-ClStretching800 - 600Medium - Strong
S-N (Sulfonamide)Stretching925 - 900Medium

Note: IR spectra of solid samples are typically acquired as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data
Ion m/z (relative abundance) Proposed Structure/Fragment
[M+H]⁺Calculated Exact Mass + 1Protonated molecular ion
[M-SO₂]⁺[M+H]⁺ - 64Loss of sulfur dioxide, a common fragmentation for sulfonamides[1]
[M-NHSO₂]⁺[M+H]⁺ - 79Cleavage of the sulfonamide group
[Isothiazole ring fragments]VariesFragments arising from the cleavage of the isothiazole ring

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., Electrospray Ionization - ESI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if not already present in the solvent.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution must be free of any particulate matter; filtration through a 0.22 µm syringe filter is recommended.

Data Acquisition (using Electrospray Ionization - ESI):

  • Introduce the sample solution into the ESI source via direct infusion or through an LC system.

  • Acquire the mass spectrum in positive or negative ion mode.

  • For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a novel sulfonamide compound, which would be applicable to this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation Start Starting Materials Reaction Chemical Reaction (e.g., Chlorosulfonation, Amination) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Product Confirmed Product Structure_Confirmation->Final_Product

Caption: General workflow for the synthesis and spectroscopic characterization of a novel sulfonamide.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to verify them. Researchers can use this information to guide their synthesis, purification, and structural elucidation efforts.

References

In Silico Prediction of 3-Chloroisothiazole-4-sulfonamide Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of modern drug discovery and development, the ability to predict the properties of novel chemical entities in the early stages is paramount. In silico computational methods provide a rapid, cost-effective, and resource-efficient alternative to traditional high-throughput screening. By leveraging sophisticated algorithms and models, researchers can forecast a molecule's physicochemical characteristics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and potential biological activities before synthesis. This proactive approach significantly reduces late-stage attrition rates, saving time and financial resources.[1]

This technical guide focuses on the in silico characterization of 3-Chloroisothiazole-4-sulfonamide, a molecule combining the isothiazole and sulfonamide scaffolds, both of which are prevalent in medicinally active compounds.[2][3] Sulfonamides are known for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5] This document provides a comprehensive overview of its predicted properties, the methodologies used for these predictions, and the experimental protocols required for their subsequent validation.

Predicted Physicochemical and Pharmacokinetic Properties

The foundational step in evaluating a potential drug candidate is the prediction of its fundamental physicochemical and pharmacokinetic properties. These characteristics are crucial determinants of a molecule's behavior in a biological system. The following tables summarize the predicted properties for this compound, generated using a consensus of established in silico models such as SwissADME, pkCSM, and admetSAR.[1][6]

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueMethod/ModelSignificance
Molecular FormulaC₃H₂ClN₃O₂S₂-Basic molecular identity
Molecular Weight215.68 g/mol -Influences diffusion and transport
LogP (Octanol/Water)0.85Consensus (ALOGP, XLOGP3)Lipophilicity; affects solubility and permeability
Water Solubility (LogS)-2.50ALOGPS, ESOLBioavailability and formulation
pKa (acidic)6.75ACD/Labs, ChemAxonIonization state at physiological pH
Topological Polar Surface Area95.8 ŲErtl algorithmMembrane permeability
H-Bond Donors2Molecular structureInteraction potential with biological targets
H-Bond Acceptors4Molecular structureInteraction potential with biological targets
Table 2: Predicted Pharmacokinetic (ADME) Properties
ADME ParameterPredicted Value/ClassMethod/ModelImplication
Absorption
Human Intestinal AbsorptionHigh (>90%)admetSARPotential for good oral bioavailability
Caco-2 Permeability (logPapp)0.95 cm/spkCSMHigh permeability across intestinal epithelium
P-glycoprotein SubstrateNoSwissADME, pkCSMLow probability of active efflux
Distribution
Volume of Distribution (VDss)0.25 L/kgpkCSMPrimarily distributed in extracellular fluid
Blood-Brain Barrier (BBB) PermeabilityLow (LogBB < -1)admetSAR, pkCSMUnlikely to cross the BBB
Plasma Protein Binding~85%pkCSMModerate binding, affecting free drug concentration
Metabolism
CYP2D6 InhibitorNoSwissADME, pkCSMLow risk of drug-drug interactions
CYP3A4 InhibitorNoSwissADME, pkCSMLow risk of drug-drug interactions
Excretion
Total Clearance (CLtot)0.35 mL/min/kgpkCSMModerate rate of elimination from the body
Renal OCT2 SubstrateYespkCSMPotential for renal excretion via transporters
Table 3: Predicted Toxicological Properties
Toxicity EndpointPredicted ResultMethod/ModelSignificance
AMES MutagenicityNon-mutagenicPreADMETLow risk of carcinogenicity
hERG I InhibitorNopkCSM, PreADMETLow risk of cardiac toxicity
HepatotoxicityLow probabilityPreADMETLow risk of liver damage
Skin SensitizationLow probabilitypkCSMLow risk of allergic reactions upon skin contact
Table 4: Drug-Likeness and Lead-Likeness Evaluation
Rule/FilterPredictionMethod/ModelInterpretation
Lipinski's Rule of 5Yes (0 violations)SwissADMEGood oral bioavailability potential
Ghose FilterYesSwissADMEFavorable physicochemical range
Veber's RuleYes (TPSA < 140 Ų)SwissADMEGood oral bioavailability potential
Bioavailability Score0.55SwissADMEHigh probability of good bioavailability

In Silico Methodologies and Workflows

The prediction of molecular properties relies on a variety of computational techniques. The general workflow involves generating a 2D or 3D representation of the molecule and using it as input for various predictive models.

General In Silico Prediction Workflow

G A 1. Molecular Structure Input (SMILES/SDF) B 2. 2D/3D Structure Generation & Energy Minimization A->B C 3. Descriptor Calculation (Topological, Physicochemical) B->C D 4. Property Prediction Models C->D E Physicochemical (LogP, Solubility) D->E QSAR F ADME (Absorption, Metabolism) D->F Pharmacophore G Toxicity (hERG, AMES) D->G Machine Learning H 5. Data Aggregation & Analysis E->H F->H G->H I Candidate Profile Report H->I G cluster_membrane Cell Membrane Receptor Growth Factor Receptor Kinase Target Kinase (e.g., MAPK) Receptor->Kinase Activates GF Growth Factor GF->Receptor Downstream Downstream Effector (e.g., Transcription Factor) Kinase->Downstream Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Molecule 3-Chloroisothiazole- 4-sulfonamide Molecule->Kinase Inhibits G A 1. Seed Cells (e.g., HepG2 in 96-well plate) B 2. Incubate 24h A->B C 3. Add Compound Dilutions (0.1 to 100 µM) B->C D 4. Incubate 48h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate Cell Viability & IC50 H->I

References

Methodological & Application

3-Chloroisothiazole-4-sulfonamide synthesis from 3-chloroisothiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 3-Chloroisothiazole-4-sulfonamide from 3-chloroisothiazole-4-sulfonyl chloride. The synthesis involves the nucleophilic substitution of the chloride on the sulfonyl chloride group by ammonia. This reaction is a common and effective method for the formation of primary sulfonamides.[1][2] The protocol below is based on established chemical principles for the synthesis of sulfonamides from sulfonyl chlorides.[1][3][4]

Introduction

This compound is a potentially valuable building block in medicinal chemistry and drug development. The isothiazole ring is a key heterocycle in a number of biologically active compounds, and the sulfonamide functional group is a well-established pharmacophore. The synthesis described herein provides a straightforward method for the preparation of this compound from the corresponding sulfonyl chloride.

Reaction Scheme

G cluster_arrow reactant 3-Chloroisothiazole-4-sulfonyl chloride reagent +   NH3 (aq) product This compound byproduct +   HCl a->b CH2Cl2, 0 °C to rt G start Start dissolve Dissolve 3-chloroisothiazole-4-sulfonyl chloride in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_nh3 Add aqueous ammonia dropwise cool->add_nh3 warm Warm to room temperature and stir add_nh3->warm workup Aqueous workup (wash with HCl, NaHCO3, brine) warm->workup dry Dry organic layer with Na2SO4 workup->dry evaporate Evaporate solvent dry->evaporate purify Purify by recrystallization or chromatography evaporate->purify end End purify->end

References

Application Notes and Protocols for the Quantification of 3-Chloroisothiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Chloroisothiazole-4-sulfonamide is a unique chemical entity containing both an isothiazole ring and a sulfonamide functional group. The quantification of this compound is essential for various applications, including pharmaceutical development, environmental monitoring, and quality control processes. This document provides detailed application notes and experimental protocols for the determination of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The protocols outlined below are based on well-established methods for the analysis of sulfonamides, a class of compounds known for their therapeutic properties.[1][2][3][4] The structural components of this compound suggest that these analytical approaches will be highly applicable.

Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound:

  • HPLC with UV Detection: A robust and widely accessible method suitable for routine analysis and quality control where high sensitivity is not paramount.

  • LC-MS/MS: A highly sensitive and selective method ideal for trace-level quantification in complex matrices such as biological fluids or environmental samples.[1][3]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from established procedures for the analysis of sulfonamides in pharmaceutical formulations.

Experimental Protocol:

2.1.1. Sample Preparation (General Protocol):

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Further dilute this stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For Drug Substance: Accurately weigh the sample, dissolve in a suitable solvent, and dilute with the mobile phase to a final concentration within the calibration range.

    • For Drug Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient, dissolve in a suitable solvent (using sonication if necessary), and dilute with the mobile phase to a final concentration within the calibration range.

    • For Environmental Samples (e.g., Water): A solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove matrix interferences.[1][3]

2.1.2. HPLC Instrumentation and Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 40:60 v/v). The ratio may need optimization.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 254-280 nm).

2.1.3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_end Result Start Start Standard_Prep Prepare Standard Solutions Start->Standard_Prep Sample_Prep Prepare Sample Solutions Start->Sample_Prep HPLC Inject into HPLC System Standard_Prep->HPLC Sample_Prep->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte in Sample Chromatogram->Quantification End Report Concentration Quantification->End

Caption: General workflow for the quantification of this compound by HPLC.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it suitable for the analysis of this compound at trace levels in complex matrices. The protocol is adapted from methods for the determination of sulfonamide residues in environmental and biological samples.[1][3]

Experimental Protocol:

2.2.1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol at 1 mg/mL. Prepare working standards by serial dilution in the initial mobile phase composition.

  • Sample Extraction (from a complex matrix like plasma or soil):

    • Liquid-Liquid Extraction (LLE): To 1 mL of the sample, add a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex vigorously and centrifuge to separate the layers. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water. Load the pre-treated sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analyte with a small volume of methanol or acetonitrile. Evaporate the eluate and reconstitute in the mobile phase.[1][3]

2.2.2. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient elution may be required for complex samples.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), likely in positive mode for the sulfonamide group.
MRM Transitions To be determined by infusing a standard solution of this compound. At least two transitions (one for quantification, one for confirmation) should be monitored.

2.2.3. Data Analysis:

  • Generate a calibration curve using the peak area ratios of the analyte to an internal standard (if used) versus concentration.

  • Quantify the analyte in the samples using the regression equation from the calibration curve.

Workflow for LC-MS/MS Analysis:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_end Result Start Start Extraction Extraction (LLE or SPE) Start->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification End Report Concentration Quantification->End

Caption: General workflow for the quantification of this compound by LC-MS/MS.

Data Presentation

The quantitative performance of the analytical methods should be summarized in tables for easy comparison. The following tables provide examples of the data that should be generated during method validation for this compound. The values presented are hypothetical and representative of what might be expected for a sulfonamide analysis.

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 5.0%

Conclusion

The analytical methods described provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. It is crucial to emphasize that these protocols are starting points, and method development and validation are essential to ensure accurate and reliable results for the specific application. The provided workflows and data tables serve as a guide for researchers, scientists, and drug development professionals in establishing a quantitative assay for this compound.

References

Application Notes and Protocols for the Analysis of 3-Chloroisothiazole-4-sulfonamide by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Chloroisothiazole-4-sulfonamide is crucial for various stages of research and development. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.

Chromatographic Conditions

A reversed-phase HPLC method is proposed based on common practices for the analysis of sulfonamides and isothiazole derivatives.[1]

ParameterRecommended Condition
Column Cogent RP Phenyl Hexyl™, 5µm, 100Å, 4.6 x 150mm[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 75% A / 25% B (Isocratic)[1]
Flow Rate 1.0 mL/minute[1]
Injection Volume 5 µL[1]
Column Temperature 30 °C
UV Detection 270 nm[1]
Run Time 10 minutes
Experimental Protocol: HPLC Analysis
  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and deionized water.[1]

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

    • Inject the prepared standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC System (Phenyl Hexyl Column, 270 nm) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

HPLC Analysis Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This LC-MS method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound at trace levels in complex matrices.

Chromatographic and Mass Spectrometric Conditions

The following conditions are based on established methods for sulfonamide analysis by LC-MS/MS.[2][3]

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% to 95% B over 8 minutes
Flow Rate 0.3 mL/minute
Injection Volume 2 µL
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Detection Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined (based on MW of 196.66 g/mol for C₃H₃ClN₂O₂S₂)
Product Ions (Q3) To be determined
Collision Energy To be optimized
Experimental Protocol: LC-MS Analysis
  • Standard Preparation:

    • Prepare a stock solution of this compound at 100 µg/mL in methanol.

    • Prepare a series of working standards ranging from 0.1 ng/mL to 100 ng/mL by serial dilution with a 50:50 mixture of mobile phase A and B.

  • Sample Preparation (e.g., from a biological matrix):

    • To 1 mL of the sample, add an internal standard.

    • Perform protein precipitation by adding 3 mL of acetonitrile.

    • Vortex and centrifuge the sample.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter.

  • Analysis:

    • Equilibrate the LC-MS system with the initial mobile phase conditions.

    • Optimize the MS parameters (precursor/product ions, collision energy) by infusing a standard solution of this compound.

    • Inject the prepared standards and samples.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Quantify this compound in the samples using the calibration curve.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection Sample Collection Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

LC-MS Analysis Workflow

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed methods. These are target values and should be confirmed during method validation.

Table 1: HPLC Method Performance
ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%
Table 2: LC-MS Method Performance
ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.15 ng/mL
Precision (%RSD) < 15%
Accuracy (Recovery) 85 - 115%

Conclusion

The provided HPLC and LC-MS methods offer robust and reliable approaches for the quantitative analysis of this compound. The HPLC method is well-suited for routine analysis of higher concentration samples, while the LC-MS method provides the high sensitivity and selectivity required for trace-level quantification in complex matrices. The detailed protocols and workflows are intended to guide researchers in the successful implementation of these analytical techniques. Method validation should be performed in accordance with the specific requirements of the application.

References

Application Notes and Protocols for In Vitro Evaluation of 3-Chloroisothiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the in vitro biological activities of 3-Chloroisothiazole-4-sulfonamide. Based on the chemical structure, which combines a sulfonamide group with a chloroisothiazole moiety, the primary anticipated activities include enzyme inhibition (particularly carbonic anhydrase), antibacterial effects, and potential anticancer properties. The following sections detail the rationale and experimental protocols for assessing these activities.

Potential Biological Activities and Signaling Pathways

The sulfonamide functional group is a well-established pharmacophore known for its inhibitory action against various enzymes and its antimicrobial properties. The isothiazole ring, a sulfur- and nitrogen-containing heterocycle, is also a constituent of numerous biologically active compounds. Therefore, this compound is hypothesized to interact with several biological targets.

Enzyme Inhibition:

  • Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide.[1] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, diuresis, and cancer.[1][2] The primary mechanism of inhibition involves the binding of the sulfonamide anion to the zinc ion in the enzyme's active site.[2]

  • Other Potential Enzyme Targets: Various sulfonamide derivatives have shown inhibitory activity against other enzymes such as urease, α-glucosidase, and α-amylase.[3][4]

Antimicrobial Activity:

  • Antibacterial Action: Sulfonamides can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] This disruption of folate metabolism leads to a bacteriostatic effect. The isothiazole and thiazole moieties have also been incorporated into compounds with demonstrated antibacterial activity.[5][6][7]

  • Antifungal Action: Certain sulfonamide derivatives have also exhibited antifungal properties.[7]

Anticancer Activity:

  • Carbonic Anhydrase IX and XII Inhibition: Some CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and are linked to cancer progression and metastasis. Their inhibition is a validated anticancer strategy.[8]

  • Cytotoxicity: Thiazole and isothiazole derivatives have been reported to possess cytotoxic and pro-apoptotic activities against various cancer cell lines.[9][10]

Experimental Workflows

The following diagrams illustrate the proposed experimental workflows for evaluating the primary potential activities of this compound.

experimental_workflow_enzyme Enzyme Inhibition Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound 3-Chloroisothiazole- 4-sulfonamide Stock Solution plate 96-well Plate Setup: - Compound dilutions - Enzyme - Controls compound->plate enzyme Target Enzyme (e.g., Carbonic Anhydrase) enzyme->plate buffer Assay Buffer & Substrate buffer->plate incubation Incubation plate->incubation readout Spectrophotometric/ Fluorometric Reading incubation->readout data_proc Data Processing readout->data_proc ic50 IC50 Determination data_proc->ic50 results Results Interpretation ic50->results

Caption: Workflow for enzyme inhibition assays.

experimental_workflow_antimicrobial Antimicrobial Activity Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound 3-Chloroisothiazole- 4-sulfonamide Stock Solution mic_setup Microbroth Dilution Setup (96-well plate) compound->mic_setup bacteria Bacterial Strains (Gram-positive & Gram-negative) bacteria->mic_setup media Growth Media (Broth/Agar) media->mic_setup incubation Incubation (e.g., 37°C, 18-24h) mic_setup->incubation readout Visual Inspection/ OD600 Reading incubation->readout mic_determination MIC Determination readout->mic_determination results Results Summary mic_determination->results

Caption: Workflow for antimicrobial susceptibility testing.

experimental_workflow_cytotoxicity Cytotoxicity Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound 3-Chloroisothiazole- 4-sulfonamide Stock Solution treatment Compound Treatment (Dose-response) compound->treatment cells Cancer Cell Lines & Normal Cell Line (Control) cell_seeding Cell Seeding in 96-well Plates cells->cell_seeding media Cell Culture Media media->cell_seeding cell_seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation mtt_assay MTT/XTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout viability_calc Cell Viability Calculation readout->viability_calc ic50 IC50 Determination viability_calc->ic50 results Results Interpretation ic50->results

Caption: Workflow for in vitro cytotoxicity assays.

Detailed Experimental Protocols

Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and established methods for measuring CA activity. It utilizes the esterase activity of CA on a substrate that releases a chromogenic product.

Materials:

  • This compound

  • Human Carbonic Anhydrase II (hCA II), recombinant

  • CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • CA Substrate (e.g., 4-Nitrophenyl acetate)

  • Acetazolamide (positive control inhibitor)

  • 96-well clear flat-bottom microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in CA Assay Buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Also, prepare similar dilutions of Acetazolamide.

  • Enzyme Preparation: Dilute hCA II in CA Assay Buffer to the desired working concentration.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank: Assay Buffer

    • Enzyme Control (EC): Enzyme solution and Assay Buffer

    • Inhibitor Control (IC): Enzyme solution and Acetazolamide solution

    • Test Compound (S): Enzyme solution and this compound solution

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the CA substrate to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and Acetazolamide relative to the Enzyme Control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.

Protocol 2: Antibacterial Susceptibility Testing (Microbroth Dilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ciprofloxacin or other appropriate antibiotic (positive control)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB. Perform two-fold serial dilutions in the 96-well plate to obtain a range of concentrations.

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound, the positive control antibiotic, and a growth control (no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

  • Data Presentation: Record the MIC values for each bacterial strain.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability of cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MCF-10A)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable non-linear regression model.

Data Presentation

All quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Enzyme Inhibition Activity of this compound

Target EnzymeThis compound IC50 (µM)Acetazolamide IC50 (µM)
Carbonic Anhydrase IIExperimental ValueExperimental Value
Other EnzymesExperimental ValueReference Inhibitor

Table 2: Antibacterial Activity of this compound

Bacterial StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusExperimental ValueExperimental Value
Escherichia coliExperimental ValueExperimental Value
Other StrainsExperimental ValueExperimental Value

Table 3: Cytotoxicity of this compound

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
MCF-10AExperimental ValueExperimental Value

These application notes and protocols provide a comprehensive starting point for the in vitro characterization of this compound. The results from these assays will help to elucidate its biological activity profile and guide further drug development efforts.

References

Application Notes and Protocols for 3-Chloroisothiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed handling and storage information for 3-Chloroisothiazole-4-sulfonamide was found in the public domain at the time of this writing. The following application notes and protocols are based on data from structurally related compounds, including other chlorinated isothiazoles and sulfonamides. These are general guidelines and should be treated as a conservative approach to handling this compound. Always consult a specific and verified SDS for this compound when it becomes available and perform a thorough risk assessment before handling.

Introduction

This compound is a chemical compound that, based on its structural motifs (a chlorinated isothiazole and a sulfonamide group), is likely to possess biological activity and may present handling challenges. The isothiazole ring, particularly when chlorinated, can be associated with skin sensitization and corrosive properties. The sulfonamide group is a common feature in many pharmaceuticals. This document provides recommended procedures for the safe handling, storage, and use of this compound in a research and development setting.

Hazard Identification and Personal Protective Equipment (PPE)

Based on related compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are likely to be skin and eye irritation or corrosion, and potential for allergic skin reactions.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale (Based on Related Compounds)
Eye Protection Chemical safety goggles or a face shield (EN 166 compliant).Related chlorinated isothiazoles are corrosive to eyes and can cause serious damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.To prevent skin contact, as similar compounds can cause severe skin burns and allergic reactions.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.To prevent skin contact and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.To avoid inhalation of potentially irritating or harmful dusts or vapors.[1]

Handling Procedures

3.1. General Handling

  • Work in a designated, well-ventilated area, preferably a chemical fume hood.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Contaminated work clothing should not be allowed out of the workplace.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

3.2. Weighing and Dispensing

  • Perform in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Use appropriate tools (e.g., spatulas) to handle the solid material.

  • Close the container tightly after use.

3.3. Spills and Cleanup

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Table 1.

  • For small spills, carefully sweep up the solid material, trying to avoid generating dust. Place into a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • For large spills, follow emergency procedures and contact your institution's environmental health and safety department.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and to ensure safety.

Table 2: Storage Conditions

Parameter Recommendation Rationale (Based on Related Compounds)
Temperature Store in a cool, dry place. Some related compounds recommend refrigeration.[3]To prevent thermal decomposition.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture.To prevent degradation.
Container Keep in a tightly closed, properly labeled container.[4]To prevent contamination and exposure.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.To avoid potentially hazardous reactions.[2]
Location Store in a locked cabinet or a restricted-access area.To prevent unauthorized access.

First Aid Measures

In case of exposure, immediate action is critical.

Table 3: First Aid Protocols

Exposure Route Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols Workflow

The following diagram illustrates a general workflow for handling and using this compound in a research experiment.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Storage risk_assessment 1. Risk Assessment ppe 2. Don PPE risk_assessment->ppe setup 3. Prepare Fume Hood ppe->setup weigh 4. Weigh Compound setup->weigh dissolve 5. Dissolution weigh->dissolve reaction 6. Perform Reaction dissolve->reaction quench 7. Quench/Workup reaction->quench analysis 8. Analysis quench->analysis waste 9. Dispose of Waste analysis->waste cleanup 10. Clean Glassware & Area waste->cleanup storage 11. Store Compound cleanup->storage doff_ppe 12. Doff PPE storage->doff_ppe

Caption: General experimental workflow for handling potentially hazardous chemical compounds.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

Formulation of 3-Chloroisothiazole-4-sulfonamide for Biological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are generalized guidelines based on available information for structurally related isothiazole and thiazole sulfonamide compounds. Due to a lack of specific published data for 3-Chloroisothiazole-4-sulfonamide, empirical validation is essential for all procedures, including solubility, stability, and biological activity.

Introduction

Isothiazoles and sulfonamides are prominent heterocyclic and functional groups, respectively, in medicinal chemistry, known for a wide range of biological activities.[1][2] Compounds incorporating these moieties have shown potential as antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[3][4] this compound is a novel compound of interest for biological screening. This document provides a framework for its formulation and preliminary biological evaluation.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicImportance in Formulation
Molecular Weight ~196.6 g/mol Calculation of molar concentrations for solutions.
Solubility Likely poor in water. Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Critical for preparing stock solutions and dosing vehicles.
pKa The sulfonamide proton is acidic.Influences solubility at different pH values and potential for salt formation.
LogP Predicted to be moderately lipophilic.Affects membrane permeability and potential for non-specific binding.
Stability The isothiazole ring can be susceptible to nucleophilic attack under certain conditions. Should be protected from strong bases and prolonged exposure to light.Dictates storage conditions and experimental window.

Biological Activity Profile of Related Compounds

While the specific targets of this compound are unknown, related isothiazole and thiazole sulfonamides have demonstrated a variety of biological activities. This suggests potential areas for initial screening.

Compound ClassReported Biological Activities
Thiazole SulfonamidesAntimicrobial, Antifungal, Anti-inflammatory, Urease inhibition, α-glucosidase inhibition, Anticancer.[3][5][6][7]
Isothiazole DerivativesAntiviral, Anti-inflammatory, Immunotropic, Antifungal.[1][4][8]
General SulfonamidesInhibition of dihydropteroate synthase (antibacterial), Carbonic anhydrase inhibition.[9]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Protocol 2: In Vitro Solubility Assessment

A preliminary assessment of solubility in common solvents is crucial for formulation development.

Materials:

  • This compound

  • Solvents: Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, DMSO, DMF

  • Small glass vials

  • Stir plate and stir bars

Procedure:

  • Add a small, known amount of the compound (e.g., 1 mg) to separate vials.

  • Add a small volume of each solvent (e.g., 100 µL) to the respective vials.

  • Stir the mixtures at room temperature for 1-2 hours.

  • Visually inspect for dissolution.

  • If dissolved, incrementally add more compound until a precipitate forms to estimate the saturation solubility.

  • For aqueous buffers, assess solubility at different pH values (e.g., pH 5, 7.4, 9) to understand the impact of ionization.

Protocol 3: General In Vitro Cell-Based Assay

This protocol provides a general workflow for testing the biological activity of this compound in a cell-based assay (e.g., cytotoxicity, anti-inflammatory).

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • Assay-specific reagents (e.g., MTT, Griess reagent, luciferase substrate)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Readout: Perform the specific assay according to the manufacturer's instructions (e.g., add MTT reagent and measure absorbance for a cytotoxicity assay).

  • Data Analysis: Calculate the desired endpoint (e.g., IC₅₀ value) from the dose-response curve.

Visualizations

Signaling Pathway Diagram

Based on the known mechanisms of some sulfonamides, a hypothetical inhibitory action on a generic enzyme-catalyzed pathway is depicted below. This is a speculative pathway and requires experimental validation.

G cluster_pathway Hypothetical Enzyme Inhibition Pathway Substrate Substrate Enzyme Target Enzyme (e.g., Synthase, Kinase) Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes conversion Biological_Response Biological Response Product->Biological_Response Compound 3-Chloroisothiazole- 4-sulfonamide Compound->Enzyme Inhibits

Caption: Hypothetical inhibition of a target enzyme by this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the initial in vitro screening of this compound.

G cluster_workflow In Vitro Screening Workflow A Compound Synthesis/ Procurement B Physicochemical Characterization (Solubility, Stability) A->B C Stock Solution Preparation (DMSO) B->C D Primary Screening (e.g., Cytotoxicity Assay) C->D E Secondary Screening (Target-based or Phenotypic Assays) D->E Active F Dose-Response Analysis (IC50 Determination) E->F G Mechanism of Action Studies F->G

Caption: General workflow for the in vitro biological evaluation of a novel compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloroisothiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloroisothiazole-4-sulfonamide synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common synthetic pathway involves a multi-step process starting from a suitable precursor to form the isothiazole ring, followed by chlorination, sulfonation, conversion to the sulfonyl chloride, and finally amination. A plausible route is the cyclization of an appropriate substrate to form a 3-aminoisothiazole derivative, followed by diazotization and chlorination to yield 3-chloroisothiazole. Subsequent sulfonation at the 4-position, conversion to 3-chloroisothiazole-4-sulfonyl chloride, and amination would yield the final product.

Q2: What are the critical reaction parameters that influence the yield?

The critical parameters include reaction temperature, concentration of reactants, choice of solvent, and the purity of starting materials and reagents. Precise control over these factors is crucial at each synthetic step to minimize side product formation and maximize the yield of the desired product.

Q3: What are some common side reactions to be aware of?

Common side reactions may include over-chlorination of the isothiazole ring, hydrolysis of the sulfonyl chloride intermediate, and the formation of dimeric or polymeric byproducts. Careful control of reaction conditions and stoichiometry can help to mitigate these issues.

Troubleshooting Guides

Problem 1: Low yield during the formation of 3-Chloroisothiazole-4-sulfonyl chloride.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete reaction - Increase reaction time. - Gradually increase the reaction temperature, monitoring for decomposition. - Ensure stoichiometric amounts of chlorosulfonic acid or other chlorosulfonating agents are used. An excess may be required in some cases.
Hydrolysis of the sulfonyl chloride - Conduct the reaction under strictly anhydrous conditions. Use dry solvents and glassware. - Perform the work-up at low temperatures to minimize contact time with water.
Degradation of the product - Avoid excessive heating during the reaction and work-up. - Use a milder chlorinating agent if harsh conditions are suspected to cause degradation.
Suboptimal Reagent - Use freshly distilled chlorosulfonic acid or thionyl chloride for the best results. The quality of the chlorinating agent is critical.
Problem 2: Poor yield in the final amination step.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete reaction - Increase the concentration of the ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent). - Extend the reaction time or moderately increase the temperature.
Side reaction with solvent - If using a reactive solvent, consider switching to a more inert option like THF or dioxane.
Low reactivity of the sulfonyl chloride - Ensure the 3-chloroisothiazole-4-sulfonyl chloride intermediate is of high purity. Impurities can interfere with the reaction.
Loss of product during work-up - Optimize the extraction and purification process. Adjust the pH during extraction to ensure the sulfonamide is in the desired phase. - Recrystallization from a suitable solvent system can improve purity and recovery.

Experimental Protocols

Note: The following protocols are representative examples based on general procedures for similar transformations and should be optimized for the specific substrate.

Protocol 1: Synthesis of 3-Chloroisothiazole-4-sulfonyl Chloride
  • To a stirred solution of 3-chloroisothiazole (1.0 eq) in a suitable dry solvent (e.g., chloroform, dichloromethane) at 0-5 °C, add chlorosulfonic acid (3.0-5.0 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC/GC-MS analysis indicates completion of the reaction.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-chloroisothiazole-4-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Dissolve the crude 3-chloroisothiazole-4-sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., acetone, THF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add concentrated aqueous ammonia (excess, ~10-20 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to stir at room temperature for 1-2 hours.

  • Remove the organic solvent under reduced pressure.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow start Start: 3-Chloroisothiazole step1 Chlorosulfonation (Chlorosulfonic Acid) start->step1 intermediate 3-Chloroisothiazole-4-sulfonyl Chloride step1->intermediate step2 Amination (Aqueous Ammonia) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield Observed check_purity Check Purity of Starting Materials and Intermediates start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Work-up and Purification Procedures start->check_workup impure_materials Impure Starting Materials/ Reagents check_purity->impure_materials suboptimal_conditions Suboptimal Reaction Parameters check_conditions->suboptimal_conditions product_loss Product Loss During Extraction/Purification check_workup->product_loss solution_purity Purify Starting Materials/ Use Fresh Reagents impure_materials->solution_purity solution_conditions Systematically Vary Parameters (DOE Approach) suboptimal_conditions->solution_conditions solution_workup Optimize pH, Solvent Volume, and Recrystallization product_loss->solution_workup

Caption: Troubleshooting logic for low yield in synthesis.

troubleshooting inconsistent results in 3-Chloroisothiazole-4-sulfonamide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 3-Chloroisothiazole-4-sulfonamide. The information is tailored for researchers, scientists, and drug development professionals to help navigate experimental challenges and ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for sulfonamide-containing compounds?

A1: Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase in microorganisms.[1][2][3] This enzyme is crucial for the synthesis of folic acid, which is essential for DNA and protein synthesis. By blocking this pathway, sulfonamides inhibit microbial growth.[1][2]

Q2: What are the known stability issues with isothiazole-containing compounds?

A2: Isothiazolinones, a related class of compounds, are known to be unstable in alkaline solutions.[4][5] Their degradation is often dependent on pH and temperature, with increased degradation rates at higher pH and temperatures.[4][5] It is crucial to consider the pH of your experimental solutions.

Q3: What are some potential safety precautions when working with this compound?

Q4: How can I purify this compound after synthesis?

A4: Common purification techniques for organic compounds like this include recrystallization, column chromatography, and distillation under reduced pressure.[6] The choice of method will depend on the physical properties of the compound and the impurities present.

Troubleshooting Guides

Issue 1: Inconsistent Yields in Synthesis

Low or inconsistent yields during the synthesis of this compound can be frustrating. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Reagent Quality Use fresh, high-purity reagents. Verify the quality of starting materials.
Reaction Temperature Optimize and carefully control the reaction temperature. Some related syntheses require specific temperature ranges (e.g., 0°C to 60°C).[6]
Reaction Time Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like TLC or LC-MS.
Moisture Contamination Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive.
pH of Reaction Mixture The stability of the isothiazole ring can be pH-sensitive.[4][5] Maintain the optimal pH for the reaction.
Issue 2: Product Degradation

Degradation of the final product can lead to inconsistent results in subsequent experiments.

Potential Cause Suggested Solution
pH of Storage Solution Isothiazole rings can be unstable at alkaline pH.[4][5] Store the compound in a neutral or slightly acidic buffer.
Exposure to Light Some organic compounds are light-sensitive. Store the compound in an amber vial or protected from light.
Elevated Temperature Store the compound at the recommended temperature, typically refrigerated or frozen, to minimize degradation.
Hydrolysis The sulfonamide group can be susceptible to hydrolysis. Avoid prolonged exposure to aqueous environments, especially at non-neutral pH.
Issue 3: Inconsistent Biological Assay Results

Variability in biological assays can mask the true activity of your compound.

Potential Cause Suggested Solution
Compound Solubility Ensure the compound is fully dissolved in the assay buffer. Use a suitable solvent and consider sonication or gentle heating if necessary.
Compound Purity Impurities can interfere with the assay. Ensure the compound is of high purity before testing.
Assay Conditions Standardize all assay parameters, including incubation time, temperature, and reagent concentrations.
Interaction with Assay Components The compound may interact with components of the assay medium. Run appropriate controls to test for interference.
Cell Line Viability Ensure the health and viability of the cell lines used in the assay.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the provided search results, a general synthetic approach can be inferred from the synthesis of related chlorothiazole and sulfonamide compounds.

General Synthetic Strategy:

A plausible synthetic route could involve the chlorination and cyclization of a suitable precursor to form the 3-chloroisothiazole ring, followed by the introduction or modification of the sulfonamide group at the 4-position. The synthesis of related 2-chlorothiazole derivatives often involves the use of a chlorinating agent like sulfuryl chloride.[6]

Visualizations

Below are diagrams illustrating key concepts relevant to troubleshooting experiments with this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_assay Biological Assay reagents Starting Materials reaction Reaction reagents->reaction 1. Reaction Setup purification Purification reaction->purification 2. Work-up analysis Purity & Identity (NMR, MS, HPLC) purification->analysis Quality Control assay_prep Assay Preparation analysis->assay_prep Proceed if Pure incubation Incubation assay_prep->incubation 3. Dosing readout Data Acquisition incubation->readout 4. Measurement

Caption: A typical experimental workflow for synthesis, characterization, and biological testing.

troubleshooting_logic start Inconsistent Results synthesis_check Review Synthesis Protocol start->synthesis_check purity_check Verify Compound Purity synthesis_check->purity_check Synthesis OK reagent_quality Check Reagent Quality synthesis_check->reagent_quality Issue Found reaction_conditions Optimize Temp/Time/pH synthesis_check->reaction_conditions Issue Found purification_method Refine Purification synthesis_check->purification_method Issue Found stability_check Assess Compound Stability purity_check->stability_check Purity Confirmed reanalyze Re-run Purity Analysis (HPLC, NMR) purity_check->reanalyze Issue Found assay_check Examine Assay Conditions stability_check->assay_check Stability Confirmed storage_conditions Check Storage (pH, Temp, Light) stability_check->storage_conditions Issue Found degradation_study Perform Degradation Study stability_check->degradation_study Issue Found assay_protocol Standardize Assay Protocol assay_check->assay_protocol Issue Found controls Run Additional Controls assay_check->controls Issue Found solution Problem Identified & Resolved assay_check->solution Assay OK

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

signaling_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes Folic_Acid Folic Acid Synthesis DHF->Folic_Acid DNA_Synth DNA/Protein Synthesis Folic_Acid->DNA_Synth Growth_Inhibition Microbial Growth Inhibition DNA_Synth->Growth_Inhibition Sulfonamide This compound Sulfonamide->DHPS Inhibits

Caption: The proposed mechanism of action via folic acid synthesis inhibition.

References

stability of 3-Chloroisothiazole-4-sulfonamide in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Chloroisothiazole-4-sulfonamide. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a polar molecule. For optimal dissolution, polar aprotic solvents are recommended. Dimethyl sulfoxide (DMSO) is an excellent choice as it can dissolve a wide range of both polar and nonpolar compounds and is suitable for creating stock solutions for in vitro screening. Other potential solvents include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). For applications where these solvents are not suitable, mixtures of alcohols (such as ethanol or methanol) and water, or dioxane-water may be considered, although solubility may be lower.[1][2][3] The choice of solvent should always be validated for compatibility with the specific experimental setup.

Q2: How should I store solutions of this compound?

A2: For short-term storage (up to 24 hours), solutions can typically be stored at 2-8°C. For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate the degradation of the compound. It is advisable to perform a stability study on the specific solution to determine its shelf life under the chosen storage conditions.

Q3: What is the expected stability of this compound at different pH values?

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the sulfonamide bond, particularly under basic conditions, to yield 3-chloroisothiazole-4-sulfonic acid and ammonia. The isothiazole ring itself could also undergo hydrolytic cleavage under harsh conditions.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation. The specific photolytic degradation products are compound-specific.

  • Oxidation: The sulfur atom in the isothiazole ring and the sulfonamide group can be susceptible to oxidation, leading to the formation of sulfoxides or sulfones.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates out of solution. The solvent may not be appropriate for the concentration used, or the temperature may have dropped, reducing solubility.Try a different solvent with higher solubilizing power, such as DMSO.[3] Gently warm the solution to aid dissolution. Consider preparing a more dilute solution.
Loss of biological activity in an assay. The compound may have degraded in the assay medium or during storage.Prepare fresh solutions before each experiment. Assess the stability of the compound in the assay buffer and under the assay conditions (e.g., temperature, light exposure).
Inconsistent analytical results (e.g., HPLC). This could be due to on-column degradation or instability in the mobile phase. The compound may be degrading in the autosampler.Ensure the mobile phase pH is compatible with the compound's stability. Use a cooled autosampler to minimize degradation of samples waiting for injection.
Appearance of new peaks in chromatograms over time. This indicates the formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Stability Data Summary

The following tables present illustrative stability data for this compound under various conditions. Note: This data is representative and should be confirmed by internal stability studies.

Table 1: Stability of this compound (1 mg/mL) in Different Solvents at 25°C

Solvent% Remaining after 24 hours% Remaining after 72 hours
DMSO>99%98%
Ethanol98%95%
Acetonitrile:Water (1:1)97%92%
PBS (pH 7.4)95%88%

Table 2: pH Stability of this compound (0.1 mg/mL) in Aqueous Buffers at 37°C after 24 hours

pHBuffer System% Remaining
3.0Citrate Buffer>99%
5.0Acetate Buffer99%
7.4Phosphate Buffer96%
9.0Borate Buffer85%

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.

  • Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze all samples, along with an untreated control, by a suitable analytical method, such as HPLC with UV and mass spectrometric detection, to determine the percentage of degradation and identify the degradation products.[4]

Protocol 2: HPLC Method for Stability Testing
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm) and/or mass spectrometry.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxide Oxidative Degradation (3% H2O2, RT) stock->oxide thermal Thermal Degradation (60°C) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

signaling_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolate Dihydropteroic Acid DHPS->Dihydrofolate Blocked Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotides

Caption: Sulfonamide mechanism of action.

References

Technical Support Center: Degradation Studies of 3-Chloroisothiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers investigating the degradation pathways of 3-Chloroisothiazole-4-sulfonamide. The information is based on established principles of forced degradation studies for sulfonamides and isothiazolone-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Where should I start with the degradation studies of this compound?

A1: Start by performing forced degradation studies under various stress conditions to understand the molecule's intrinsic stability and identify potential degradation products. The recommended conditions to investigate are hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. These studies will help in developing a stability-indicating analytical method.

Q2: What are the likely degradation pathways for a molecule containing both a sulfonamide and a chloro-isothiazole group?

A2: Given the structure, degradation is likely to occur at several points:

  • Hydrolysis of the sulfonamide bond: This is a common degradation pathway for sulfonamides, which can be susceptible to cleavage under acidic or basic conditions.

  • Isothiazole ring opening: The isothiazole ring may open, particularly under hydrolytic or photolytic stress. This can lead to a variety of smaller, more polar degradation products.

  • Dechlorination: The chlorine atom on the isothiazole ring could be susceptible to displacement or removal under various stress conditions.

  • Oxidation: The sulfur atom in the sulfonamide and the isothiazole ring, as well as the aromatic amine (if present as a precursor), are potential sites for oxidation.

Q3: I am not seeing any degradation under my initial stress conditions. What should I do?

A3: If you do not observe any degradation, the molecule is likely stable under those specific conditions. You can try increasing the severity of the stress, for example, by increasing the temperature, extending the exposure time, or using a higher concentration of the stressor (e.g., stronger acid/base or a higher concentration of oxidizing agent). However, be cautious of over-stressing, which may lead to the formation of secondary degradation products not relevant to normal storage conditions.

Q4: How can I distinguish between primary and secondary degradation products?

A4: Analyzing samples at multiple time points during the forced degradation study can help differentiate between primary and secondary degradants. Primary degradation products will form first, and their concentration will typically increase and then may decrease as they are converted into secondary products.

Troubleshooting Guides

Issue 1: Poor separation of degradation products in HPLC analysis.
Possible Cause Troubleshooting Step
Inadequate mobile phase compositionOptimize the mobile phase by varying the organic modifier, aqueous phase pH, and gradient slope.
Inappropriate column chemistryScreen different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl, Cyano).
Co-elution of peaksAdjust the column temperature to improve peak shape and resolution.
Complex mixture of degradantsConsider using a two-dimensional HPLC (2D-LC) system for enhanced separation of complex samples.
Issue 2: Mass balance is not within the acceptable range (e.g., 95-105%).
Possible Cause Troubleshooting Step
Non-chromophoric degradation productsUse a mass spectrometer (MS) detector in addition to a UV detector to identify non-UV active degradants.
Volatile degradation productsUse techniques like headspace gas chromatography (GC) to analyze for volatile compounds.
Adsorption of compound or degradants to container surfacesUse silanized glassware or polypropylene tubes to minimize adsorption.
Incomplete extraction from the sample matrixOptimize the sample extraction procedure to ensure complete recovery of all components.

Experimental Protocols

The following are generalized protocols for forced degradation studies that can be adapted for this compound. The concentration of the drug substance in these studies is typically around 1 mg/mL.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Reflux the solution at 60°C for 30 minutes.

    • Withdraw samples at appropriate time intervals (e.g., 0, 5, 15, 30 minutes).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Reflux the solution at 60°C for 30 minutes.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of this compound in purified water.

    • Reflux the solution at 60°C for an extended period (e.g., up to 7 days), monitoring for degradation.

Oxidative Degradation
  • Prepare a solution of this compound in a 3% solution of hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quench the reaction if necessary (e.g., by dilution or addition of a reducing agent like sodium bisulfite) before analysis.

Photolytic Degradation
  • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.

  • Analyze the samples at appropriate time intervals.

Thermal Degradation
  • Place the solid drug substance in a thermostatically controlled oven at a temperature significantly higher than recommended storage conditions (e.g., 60-80°C).

  • Monitor for physical and chemical changes over a defined period.

  • For solution-state thermal degradation, heat a solution of the compound in a suitable solvent and monitor for degradation over time.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Typical Observations for Sulfonamide-Containing Compounds.

Stress ConditionReagent/ConditionTypical Degradation Products
Acid Hydrolysis0.1 M - 1 M HCl, elevated temperatureCleavage of the sulfonamide bond, hydrolysis of other functional groups.
Base Hydrolysis0.1 M - 1 M NaOH, elevated temperatureCleavage of the sulfonamide bond, potential ring opening.
Oxidation3-30% H₂O₂, room temperatureN-oxides, hydroxylated products, ring cleavage products.
PhotolysisICH Q1B conditionsPhotoproducts resulting from ring cleavage, rearrangement, or dimerization.
ThermalElevated temperature (solid or solution)Isomerization, dechlorination, deacylation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome API This compound (1 mg/mL) Hydrolysis Hydrolytic (Acid, Base, Neutral) API->Hydrolysis Oxidation Oxidative (H2O2) API->Oxidation Photolysis Photolytic (ICH Q1B) API->Photolysis Thermal Thermal (Heat) API->Thermal HPLC_UV HPLC-UV Hydrolysis->HPLC_UV Oxidation->HPLC_UV Photolysis->HPLC_UV Thermal->HPLC_UV LC_MS LC-MS HPLC_UV->LC_MS For peak identification Pathway Degradation Pathway Elucidation LC_MS->Pathway Method Stability-Indicating Method Development Pathway->Method

Figure 1: General experimental workflow for forced degradation studies.

degradation_pathway Parent This compound DP1 Degradation Product 1 (e.g., Hydrolyzed Sulfonamide) Parent->DP1 Hydrolysis DP2 Degradation Product 2 (e.g., Ring-Opened Product) Parent->DP2 Photolysis/Hydrolysis DP3 Degradation Product 3 (e.g., Dechlorinated Product) Parent->DP3 Thermal/Photolysis DP4 Degradation Product 4 (e.g., Oxidized Product) Parent->DP4 Oxidation DP1->DP2 Secondary Degradation

Figure 2: Hypothetical degradation pathways for this compound.

minimizing off-target effects of 3-Chloroisothiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 3-Chloroisothiazole-4-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action of this compound?

While specific data for this compound is limited, based on its structural motifs, it is hypothesized to act as a competitive inhibitor of a key enzyme in a metabolic pathway. The sulfonamide group is a known pharmacophore in drugs that mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in microorganisms.[1][2][3] Therefore, its on-target effects are likely related to the disruption of folate metabolism. The isothiazole ring may contribute to its specific binding affinity and selectivity.

Q2: What are the potential sources of off-target effects for a sulfonamide-based compound?

Off-target effects can arise from several factors:

  • Structural Similarity to Endogenous Ligands: The compound might bind to unintended proteins that have similar binding pockets to the intended target.

  • Broad Kinase Inhibition: Many small molecule inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding pocket.

  • Metabolic Activation: The compound could be metabolized into reactive intermediates that can covalently modify unintended proteins.

  • High Concentrations: Using concentrations significantly higher than the IC50 or EC50 for the on-target activity increases the likelihood of binding to lower-affinity off-target proteins.[4]

Q3: How can I experimentally identify potential off-target interactions?

Several experimental strategies can be employed to identify off-target effects:[4]

  • Proteome-wide Profiling: Techniques like chemical proteomics (e.g., using affinity probes) or thermal proteome profiling (TPP) can identify direct protein binders of the compound in a cellular context.

  • Kinase Panel Screening: If the compound is suspected to have kinase inhibitory activity, screening against a large panel of recombinant kinases can identify unintended targets.

  • Phenotypic Screening: High-content imaging or other cell-based assays can reveal unexpected cellular phenotypes that may be indicative of off-target effects.[4]

  • Gene Expression Profiling: Microarray or RNA-seq analysis can show changes in gene expression that are not directly related to the intended pathway, suggesting off-target signaling.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
High cell toxicity at concentrations close to the effective dose. Off-target binding to essential cellular proteins.Perform a dose-response curve to determine a narrower effective concentration range. Use proteome-wide profiling to identify potential toxic off-targets.
Inconsistent results between different cell lines. Cell line-specific expression of off-target proteins.Characterize the expression levels of the primary target and suspected off-targets in the cell lines being used.
Activation or inhibition of an unexpected signaling pathway. Off-target kinase inhibition or activation.Screen the compound against a kinase panel. Use specific inhibitors for the unexpected pathway to confirm if the effect is mediated by your compound.
Precipitation of the compound in cell culture media. Poor solubility at the tested concentrations.Test the solubility of the compound in the specific media being used. Use a lower concentration or a suitable vehicle (e.g., DMSO) at a final concentration that does not exceed 0.1%.

Experimental Protocols

Protocol 1: Kinase Inhibition Profiling

This protocol outlines a general procedure for screening this compound against a panel of kinases to identify off-target interactions.

Materials:

  • This compound

  • Recombinant human kinase panel (e.g., from commercial vendors)

  • Appropriate kinase-specific peptide substrates

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serially dilute the compound to create a range of concentrations for testing (e.g., 100 µM to 1 nM).

  • In a 384-well plate, add the kinase, peptide substrate, and your compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the recommended temperature and time for the specific kinase.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.

  • Calculate the percent inhibition for each concentration and determine the IC50 for any kinases that show significant inhibition.

Protocol 2: Thermal Proteome Profiling (TPP)

TPP is used to identify direct protein targets of a compound in a cellular environment by measuring changes in protein thermal stability upon ligand binding.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer

  • Equipment for heating cell lysates to a range of temperatures

  • Sample preparation reagents for mass spectrometry

  • LC-MS/MS instrument

Procedure:

  • Culture cells to the desired confluence.

  • Treat one set of cells with this compound and another with DMSO (vehicle control).

  • Harvest and lyse the cells.

  • Aliquot the lysates into separate PCR tubes and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 2°C increments).

  • Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Prepare the protein samples for mass spectrometry analysis (e.g., by trypsin digestion and TMT labeling).

  • Analyze the samples by LC-MS/MS to identify and quantify the proteins in the soluble fraction at each temperature.

  • Plot the melting curves for each protein in the treated vs. control samples. A shift in the melting curve indicates a direct interaction between the protein and the compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis Generation cluster_investigation Experimental Investigation cluster_analysis Data Analysis and Confirmation cluster_solution Mitigation Strategy Problem Unexpected Phenotype or Toxicity Observed Hypothesis Hypothesize Off-Target Effects Problem->Hypothesis Kinase_Screening Kinase Panel Screening Hypothesis->Kinase_Screening TPP Thermal Proteome Profiling (TPP) Hypothesis->TPP Phenotypic_Screening Phenotypic Screening Hypothesis->Phenotypic_Screening Identify_Targets Identify Potential Off-Targets Kinase_Screening->Identify_Targets TPP->Identify_Targets Phenotypic_Screening->Identify_Targets Validate_Targets Validate with Secondary Assays (e.g., Western Blot, Cellular Assays) Identify_Targets->Validate_Targets Optimize_Dose Optimize Compound Concentration Validate_Targets->Optimize_Dose Structural_Modification Structural Modification of Compound Validate_Targets->Structural_Modification

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway cluster_pathway Hypothetical On-Target and Off-Target Pathways cluster_on_target On-Target Pathway (Folate Synthesis) cluster_off_target Potential Off-Target Pathway (Kinase Signaling) Compound This compound DHPS Dihydropteroate Synthase (Target) Compound->DHPS Inhibits Off_Target_Kinase Off-Target Kinase Compound->Off_Target_Kinase Inhibits (Off-Target) Folate Folic Acid Synthesis DHPS->Folate DNA_Synthesis DNA Synthesis Folate->DNA_Synthesis Cell_Growth Inhibition of Microbial Growth DNA_Synthesis->Cell_Growth Downstream_Effector Downstream Effector Off_Target_Kinase->Downstream_Effector Cellular_Process Unintended Cellular Process (e.g., Apoptosis, Proliferation) Downstream_Effector->Cellular_Process

Caption: Putative on-target and potential off-target signaling pathways.

References

addressing cytotoxicity of 3-Chloroisothiazole-4-sulfonamide in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the cytotoxicity of 3-Chloroisothiazole-4-sulfonamide and related compounds in cell lines.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed even at low concentrations.

Possible Causes & Solutions

Possible CauseRecommended Action
Solvent Toxicity Many organic solvents like DMSO or ethanol can be toxic to cells at certain concentrations.[1] Prepare a vehicle control (media with the same concentration of solvent used to dissolve the compound) to assess the cytotoxicity of the solvent alone. Minimize the final solvent concentration in your culture medium, ideally keeping it below 0.1%.[2]
Compound Instability The compound may be degrading in the culture medium, leading to the formation of more toxic byproducts. Assess compound stability in your specific media over the time course of your experiment using methods like HPLC. Consider preparing fresh stock solutions for each experiment.
Assay Interference The compound may be interfering with the readout of your cytotoxicity assay (e.g., reacting with MTT reagent).[2][3] Use a secondary, mechanistically different cytotoxicity assay to confirm your results (e.g., LDH release assay if you initially used an MTT assay).[4][5]
On-Target Cytotoxicity The observed cytotoxicity may be an inherent property of the compound's mechanism of action. Perform dose-response experiments to determine the IC50 value and use concentrations at or below this value for further mechanistic studies.[6]
Off-Target Effects The compound may be hitting unintended cellular targets, leading to toxicity. Consider performing target deconvolution studies or using in silico methods to predict potential off-target interactions.
Issue 2: Inconsistent cytotoxicity results between experiments.

Possible Causes & Solutions

Possible CauseRecommended Action
Cell Density and Health Variations in cell seeding density or the health of the cells at the time of treatment can significantly impact results.[7] Ensure consistent cell seeding densities and only use cells in the logarithmic growth phase. Regularly check for mycoplasma contamination.
Pipetting Errors Inaccurate pipetting can lead to variability in compound concentrations.[8] Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth.[4] Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.
Stock Solution Variability The compound may not be fully solubilized or may precipitate out of solution. Visually inspect your stock solutions for any precipitate before use. Sonication may help to dissolve the compound fully.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cytotoxicity for this compound?

Q2: How can I reduce the off-target cytotoxicity of my compound while still studying its primary effects?

A2: One approach is to use a "rescuer" or "protector" compound in co-treatment experiments. For example, if you hypothesize that cytotoxicity is due to oxidative stress, you could pre-treat your cells with an antioxidant like N-acetylcysteine (NAC) before adding your compound. If the cytotoxicity is reduced, it suggests that oxidative stress is a contributing factor.

Q3: What are the critical controls to include in my cytotoxicity assays?

A3: You should always include the following controls:

  • Untreated Cells: Cells cultured in media alone to represent 100% viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound.[1]

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine or doxorubicin) to ensure the assay is working correctly.

  • Media Blank: Wells containing only culture medium (no cells) to determine the background absorbance/fluorescence.[4]

Q4: At what confluency should I seed my cells for a cytotoxicity assay?

A4: The optimal seeding density is cell-line dependent and should be determined empirically.[7] You want the cells to be in the logarithmic growth phase for the duration of the experiment and not become over-confluent in the untreated wells, as this can affect the assay results. A good starting point is to seed at a density that results in 70-80% confluency in the untreated wells at the end of the experiment.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondria can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.[6]

Materials:

  • 96-well flat-bottom plates

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle and untreated controls.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of compromised cell membrane integrity.

Materials:

  • 96-well flat-bottom plates

  • Cells of interest

  • Complete culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent provided in the kit).

  • Incubate for the desired treatment period.

  • Transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for the time specified in the kit's protocol at room temperature in the dark.

  • Add the stop solution from the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells MTT Assay MTT Assay Treat Cells->MTT Assay LDH Assay LDH Assay Treat Cells->LDH Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance LDH Assay->Measure Absorbance Calculate Viability/Cytotoxicity Calculate Viability/Cytotoxicity Measure Absorbance->Calculate Viability/Cytotoxicity

Caption: General workflow for assessing compound cytotoxicity.

signaling_pathway Compound Compound Cellular Thiols (GSH) Cellular Thiols (GSH) Compound->Cellular Thiols (GSH) Depletion Folic Acid Pathway Folic Acid Pathway Compound->Folic Acid Pathway Inhibition Oxidative Stress (ROS) Oxidative Stress (ROS) Cellular Thiols (GSH)->Oxidative Stress (ROS) Inhibition Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress (ROS)->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis DNA Synthesis Inhibition DNA Synthesis Inhibition Folic Acid Pathway->DNA Synthesis Inhibition Cell Cycle Arrest Cell Cycle Arrest DNA Synthesis Inhibition->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis

Caption: Hypothetical cytotoxic signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of 3-Chloroisothiazole-4-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the oral bioavailability of 3-Chloroisothiazole-4-sulfonamide derivatives.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility and Slow Dissolution Rate

Researchers often encounter challenges with the low aqueous solubility of this compound derivatives, leading to dissolution rate-limited absorption. This is a common issue for compounds classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Question: My this compound derivative exhibits poor solubility in aqueous media, leading to failed dissolution tests. What steps can I take to improve this?

Answer:

Improving the solubility and dissolution rate is a critical first step. Here is a systematic approach to troubleshoot and resolve this issue:

  • Physicochemical Characterization:

    • Thoroughly characterize the solid-state properties of your compound (e.g., polymorphism, crystallinity). Different polymorphic forms can have significantly different solubilities.

    • Determine the pH-solubility profile to identify if the compound's solubility is dependent on pH.

  • Particle Size Reduction:

    • Micronization: Reducing the particle size increases the surface area available for dissolution. This is a common first approach for BCS Class II compounds.

    • Nanonization: Creating a nanosuspension can further enhance the dissolution rate and saturation solubility.

  • Formulation Strategies:

    • Solid Dispersions: Incorporating the drug in a hydrophilic polymer matrix in an amorphous state can significantly improve its dissolution. Common techniques include spray drying and hot-melt extrusion.

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubilization in the gastrointestinal tract.

    • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug molecule.

Illustrative Data on Formulation Strategies:

The following table provides hypothetical data to illustrate the potential impact of different formulation strategies on the aqueous solubility of a model this compound derivative.

Formulation StrategyAqueous Solubility (µg/mL)Fold Increase in Solubility
Unprocessed Drug Substance5-
Micronization153
Nanosuspension5010
Solid Dispersion (1:5 drug-polymer ratio)15030
SEDDS Formulation>500 (in dispersed phase)>100
Issue 2: Low Permeability Across Intestinal Epithelium

Even with improved solubility, some derivatives may exhibit low permeability, characteristic of BCS Class III (high solubility, low permeability) or Class IV compounds, limiting their overall absorption.

Question: I have improved the solubility of my compound, but in vitro cell-based assays (e.g., Caco-2) indicate low permeability. How can I address this?

Answer:

Enhancing permeability is a complex challenge that often requires advanced formulation approaches:

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport. The selection of a permeation enhancer must be carefully balanced with its potential for toxicity.

  • Lipid-Based Formulations: Besides improving solubility, lipid-based systems can also enhance permeability by interacting with the cell membrane and promoting lymphatic transport, which bypasses first-pass metabolism in the liver.

  • Ion Pairing: For ionizable compounds, forming a neutral complex with a lipophilic counter-ion can increase its partitioning into the lipid cell membrane.

  • Prodrug Approach: Chemical modification of the derivative to create a more lipophilic prodrug can improve its passive diffusion across the intestinal epithelium. The prodrug is then converted to the active parent drug within the body.

Experimental Workflow for Addressing Low Permeability:

G start Low Permeability Identified in Caco-2 Assay solubility Ensure Solubility is Not Rate-Limiting start->solubility permeation_enhancers Screen Permeation Enhancers solubility->permeation_enhancers lipid_formulations Evaluate Lipid-Based Systems (SEDDS/SMEDDS) solubility->lipid_formulations prodrug Consider Prodrug Synthesis solubility->prodrug toxicity Assess Cytotoxicity of Permeation Enhancers permeation_enhancers->toxicity in_vivo Conduct In Vivo Pharmacokinetic Studies lipid_formulations->in_vivo prodrug->in_vivo toxicity->in_vivo

Caption: Workflow for troubleshooting low intestinal permeability.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when starting to work on the bioavailability of a new this compound derivative?

A1: The first and most crucial step is a thorough preformulation study. This involves characterizing the physicochemical properties of your drug candidate, including its aqueous solubility at different pH values, pKa, logP, and solid-state properties (crystallinity, polymorphism). This data will help you classify your compound according to the BCS and guide the selection of an appropriate bioavailability enhancement strategy.[1][2]

Q2: How do I choose between different bioavailability enhancement technologies?

A2: The choice of technology depends on the specific properties of your drug and the nature of the bioavailability challenge. The following decision tree can serve as a general guide:

G start Bioavailability Challenge Identified solubility_limited Is it primarily solubility-limited? (BCS Class II) start->solubility_limited permeability_limited Is it permeability-limited? (BCS Class III/IV) solubility_limited->permeability_limited No particle_size Particle Size Reduction (Micronization/Nanonization) solubility_limited->particle_size Yes permeation_enhancer Permeation Enhancers permeability_limited->permeation_enhancer solid_dispersion Amorphous Solid Dispersion particle_size->solid_dispersion If insufficient lipid_formulation Lipid-Based Formulation solid_dispersion->lipid_formulation For highly lipophilic drugs prodrug Prodrug Approach permeation_enhancer->prodrug If toxicity is a concern

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Q3: What are the key parameters to measure in an in vivo pharmacokinetic study to assess bioavailability?

A3: In an in vivo pharmacokinetic study, you will typically administer the drug formulation orally to an animal model and collect blood samples at various time points. The key parameters to determine from the plasma concentration-time profile are:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time. To determine the absolute bioavailability (F), you will also need to administer the drug intravenously in a separate study and compare the AUC from the oral and IV routes (F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral)).[3]

Illustrative Pharmacokinetic Data:

This table shows hypothetical pharmacokinetic data for a this compound derivative in different formulations.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Absolute Bioavailability (%)
Aqueous Suspension10504.03005
Micronized Suspension101502.090015
Solid Dispersion Tablet104501.0270045
Intravenous Solution212000.16000100

Q4: Are there any specific analytical challenges associated with measuring this compound derivatives in biological matrices?

A4: Sulfonamides can sometimes be challenging to analyze due to their potential for adsorption to surfaces and their varying stability at different pH values. A robust and sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for accurate quantification in plasma or other biological fluids.[4][5][6][7] Method development should focus on optimizing sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure high recovery and minimize matrix effects.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To determine the rate and extent of drug release from a formulation in a simulated gastrointestinal fluid.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus) is commonly used for oral solid dosage forms.

  • Dissolution Media: A range of media should be tested to simulate different parts of the GI tract, including:

    • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Phosphate buffer pH 4.5.

    • Phosphate buffer pH 6.8 to simulate intestinal fluid. The use of biorelevant media (e.g., FaSSIF, FeSSIF) that contain bile salts and lecithin is recommended for poorly soluble drugs to better predict in vivo performance.

  • Procedure: a. Place 900 mL of the dissolution medium in the vessel and equilibrate to 37 ± 0.5 °C. b. Place a single dosage form (e.g., tablet or capsule) in the vessel. c. Start the apparatus at a specified rotation speed (e.g., 50 or 75 RPM). d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). e. Replace the withdrawn volume with fresh medium. f. Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a drug candidate in vitro.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.

  • Transport Buffer: A buffered solution such as Hank's Balanced Salt Solution (HBSS) at pH 7.4 is used.

  • Procedure (Apical to Basolateral Transport): a. Wash the Caco-2 monolayer with transport buffer. b. Add the drug solution in transport buffer to the apical (A) side of the transwell. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37 °C with gentle shaking. e. Take samples from the basolateral side at various time points and from the apical side at the end of the experiment.

  • Analysis: Quantify the drug concentration in the samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Papp Value Interpretation:

  • Papp < 1 x 10⁻⁶ cm/s: Low permeability

  • 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s: Moderate permeability

  • Papp > 10 x 10⁻⁶ cm/s: High permeability

References

Technical Support Center: 3-Chloroisothiazole-4-sulfonamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloroisothiazole-4-sulfonamide. The information provided is based on general principles of sulfonamide and heterocyclic chemistry and may require optimization for specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Synthesis - Incomplete reaction. - Presence of unreacted starting materials. - Formation of side-products.- Monitor reaction completion using TLC or HPLC. - Perform an aqueous work-up to remove water-soluble impurities. - Employ column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).
Product Discoloration (Yellow or Brown) - Presence of colored impurities from the synthesis. - Degradation of the compound due to heat, light, or extreme pH.- Treat a solution of the crude product with activated charcoal before recrystallization. - Avoid excessive heat and exposure to direct light during purification and storage. - Ensure the pH of solutions remains near neutral.
Difficulty in Recrystallization - Inappropriate solvent choice. - Product is too soluble or insoluble in the chosen solvent. - Presence of oily impurities preventing crystallization.- Perform solvent screening with a range of solvents (e.g., alcohols, esters, chlorinated solvents, and their mixtures with water or alkanes). - Try a multi-solvent system (e.g., dissolve in a good solvent and add a poor solvent until turbidity appears, then cool). - Purify by column chromatography to remove oily impurities before attempting recrystallization.
Product Degradation During Purification - Isothiazole ring instability under harsh conditions. - Hydrolysis of the sulfonamide group.- Avoid strong acids and bases. - Use moderate temperatures for solvent evaporation. - Consider purification techniques that do not require heating, such as flash chromatography.
Poor Recovery from Column Chromatography - Product is too polar and sticks to the silica gel. - Incorrect eluent polarity. - Product streaking on the column.- Add a small percentage of a more polar solvent (e.g., methanol or acetic acid) to the eluent. - Pre-treat the silica gel with a base (e.g., triethylamine) if the compound is basic. - Ensure the crude sample is properly dissolved and loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my synthesis of this compound?

A1: Based on general synthetic routes for related compounds, common impurities could include unreacted starting materials, by-products from side reactions (e.g., dimerization or polymerization), and residual solvents. The specific impurities will depend on the synthetic pathway used.

Q2: What is the recommended method for initial purification of crude this compound?

A2: For initial purification, recrystallization is often a good starting point. A patent for the purification of a similar compound, sulfathiazole, suggests using a mixture of propanol or isopropanol with water.[1] This can yield a product with good crystallinity and handling properties.

Q3: How can I effectively remove highly polar impurities?

A3: Highly polar impurities can often be removed by washing a solution of your compound in an organic solvent (like ethyl acetate or dichloromethane) with water or a brine solution. If the impurities persist, column chromatography using a polar stationary phase like silica gel is recommended.

Q4: What are the optimal conditions for column chromatography of this compound?

A4: While specific conditions need to be optimized, a good starting point for normal-phase column chromatography on silica gel would be an eluent system of moderate polarity. Based on purification of similar chlorothiazole derivatives, solvent systems such as dichloromethane/methanol, dichloromethane/ethyl acetate, or hexane/ethyl acetate could be effective.[2]

Q5: How should I store purified this compound to prevent degradation?

A5: To minimize degradation, store the purified compound in a cool, dark, and dry place. An inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent oxidative degradation.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Batch of this compound

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Isopropanol/Water)8598.575Effective at removing major impurities; product is a crystalline solid.
Column Chromatography (DCM/MeOH)8599.260Good for removing closely related impurities, but may have lower yield.
Preparative HPLC95>99.840For achieving very high purity, but at a smaller scale and lower yield.

Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., isopropanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Slowly add a co-solvent in which the compound is less soluble (e.g., water) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor by TLC or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve charcoal Activated Charcoal Treatment (Optional) dissolve->charcoal filter1 Hot Filtration dissolve->filter1 If no charcoal treatment charcoal->filter1 cool Cool to Crystallize filter1->cool filter2 Filter Crystals cool->filter2 dry Dry Purified Product filter2->dry pure_product Pure Product dry->pure_product

Caption: Recrystallization Workflow for Purification.

degradation_pathway main_compound This compound hydrolysis Hydrolysis (Strong Acid/Base) main_compound->hydrolysis photodegradation Photodegradation (UV Light) main_compound->photodegradation thermal_stress Thermal Stress (High Temperature) main_compound->thermal_stress degradation_product1 Ring-Opened Products hydrolysis->degradation_product1 degradation_product2 De-sulfonated Products photodegradation->degradation_product2 degradation_product3 Polymeric Impurities thermal_stress->degradation_product3

Caption: Potential Degradation Pathways.

References

Validation & Comparative

Structure-Activity Relationship (SAR) of 3-Chloroisothiazole-4-sulfonamide Analogs and Related Compounds as Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of sulfonamide-based inhibitors targeting carbonic anhydrases (CAs), with a focus on analogs structurally related to 3-chloroisothiazole-4-sulfonamide. Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and cancer.[1][2] The sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of CAs, leading to inhibition of their catalytic activity.[3] This guide summarizes quantitative inhibition data, details experimental protocols for assessing inhibitor potency, and provides a visual representation of the SAR workflow.

Comparative Inhibition Data

The inhibitory potency of sulfonamide analogs is typically evaluated against various human (h) CA isoforms, with a focus on cytosolic isoforms (hCA I and II) and tumor-associated transmembrane isoforms (hCA IX and XII). The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key quantitative measures of an inhibitor's potency. The following table summarizes the inhibitory activities of various chlorinated and heterocyclic sulfonamide analogs against different hCA isoforms. While specific data for this compound analogs is limited in the public domain, the presented data for structurally related compounds provides valuable insights into their SAR.

Compound ClassAnalogTarget IsoformKᵢ (nM)IC₅₀ (nM)Reference
Chlorinated Benzenesulfonamides 2-ChlorobenzenesulfonamidehCA II--[1]
4-ChlorobenzenesulfonamideBChE-Good Activity[4]
S-substituted 4-chloro-2-mercapto-6-methyl-benzenesulfonamideshCA IX, XIIPotent Inhibition-
Thiazole/Thiadiazole Sulfonamides Benzo[d]thiazole-6-sulfonamide DerivativeshCA I84.1 - 2327-[5]
hCA II0.6 - 15.8-[5]
hCA IX3.7 - 295.6-[5]
Aroylhydrazone/thiadiazinyl/thiadiazolyl SulfonamideshCA II0.56 - 17.1-[6]
hCA IX4.5 - 553-[6]
hCA XII0.85 - 376-[6]
Pyrazole/Pyridazine Sulfonamides Pyrazole-carboxamide DerivativeshCA I-Ki in nM range[7]
hCA II-Ki in nM range[7]
hCA IX6.1 - 568.8-[7]
Pyridazine-carboxamide DerivativeshCA I-Ki in nM range[7]
hCA II-Ki in nM range[7]
hCA IX-Ki in nM range[7]
Pyridine Sulfonamides 4-Substituted Pyridine-3-sulfonamideshCA II271.5 - >10,000-[3]
hCA IX137 - >10,000-[3]
hCA XII91 - >10,000-[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of sulfonamide-based carbonic anhydrase inhibitors.

Synthesis of Sulfonamide Analogs

A general method for the synthesis of chlorinated sulfonamides involves the reaction of a substituted aniline with a sulfonyl chloride in the presence of a base.[4]

Example: Synthesis of Chlorinated Sulfonamides [4]

  • Dissolve the appropriately substituted aniline in an aqueous medium.

  • Add 4-chlorobenzenesulfonyl chloride to the solution.

  • Maintain a basic pH throughout the reaction.

  • The reaction mixture is typically stirred at room temperature.

  • The resulting sulfonamide product is then isolated, purified (e.g., by recrystallization), and characterized using techniques such as ¹H-NMR, IR, and Mass Spectrometry.[4]

For the synthesis of more complex heterocyclic sulfonamides, multi-step reaction sequences are often employed, which may involve the construction of the heterocyclic ring system followed by the introduction or modification of the sulfonamide moiety.[5][8]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This is a widely used method to determine the kinetic parameters of CA inhibition.[1][9][10]

  • Instrumentation : An Applied Photophysics stopped-flow instrument is used to monitor the reaction.[9][10]

  • Principle : The assay measures the CA-catalyzed hydration of CO₂. The change in pH due to the formation of bicarbonate and protons is monitored using a pH indicator, such as Phenol Red, at its maximum absorbance wavelength (557 nm).[1][9][10]

  • Reagents and Conditions :

    • Buffer : 20 mM HEPES (pH 7.4) or 10 mM TRIS (pH 8.3 for β-CAs).[9][10]

    • Ionic Strength : Maintained constant with 0.1 M NaClO₄ or 20 mM NaBF₄.[9][10]

    • CO₂ Concentration : Ranging from 1.7 to 17 mM.[9][10]

    • Enzyme Concentration : Typically in the nanomolar range (e.g., 20-40 nM).[1]

    • Inhibitor Concentration : A range of concentrations is used to determine IC₅₀ or Kᵢ values.[1]

  • Procedure : The initial rates of the CA-catalyzed CO₂ hydration reaction are measured for a short period (10–100 seconds).[9] The inhibition constants (Kᵢ) are then calculated from the concentration-dependent inhibition data.

Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput method to determine the binding affinity of inhibitors to a target protein.[1]

  • Principle : The assay measures the change in the thermal denaturation temperature (Tₘ) of the target protein upon ligand binding. A fluorescent dye, such as 8-Anilino-1-naphthalenesulfonic acid (ANS), binds to the hydrophobic regions of the protein that become exposed upon unfolding, leading to an increase in fluorescence.

  • Reagents and Conditions :

    • Protein Concentration : 5–20 µM.[1]

    • ANS Concentration : 50 µM.[1]

    • Inhibitor Concentration : A range of concentrations is used (0–300 µM).[1]

    • Buffer : 50 mM sodium phosphate or 25 mM Hepes containing 50 mM NaCl, pH 7.5.[1]

    • DMSO Concentration : Typically around 2% (v/v).[1]

  • Procedure : The fluorescence is monitored as the temperature is gradually increased (e.g., 1°C/min). The dissociation constant (Kₑ) is determined from the dependence of the protein's Tₘ on the ligand concentration.[1]

Visualizing Structure-Activity Relationships

The following diagram illustrates the general workflow and logical relationships in a typical SAR study of carbonic anhydrase inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Lead Lead Compound (e.g., Sulfonamide) Analogs Analog Synthesis (Modification of R-groups) Lead->Analogs Chemical Modification InVitro In Vitro Assays (CA Inhibition) Analogs->InVitro Data Collect Inhibition Data (IC50, Ki) InVitro->Data SAR Establish SAR (Identify key structural features) Data->SAR Optimized Optimized Lead (Improved Potency/Selectivity) SAR->Optimized Rational Design Optimized->Analogs Further Iterations

Caption: Workflow for Structure-Activity Relationship (SAR) studies of carbonic anhydrase inhibitors.

References

Cross-Validation of 3-Chloroisothiazole-4-sulfonamide Activity in Diverse Biological Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activity of compounds structurally related to 3-Chloroisothiazole-4-sulfonamide across various experimental models. Due to the limited availability of public data on this compound, this report focuses on the well-documented activities of closely related 3,4-dichloroisothiazole and thiazole-based sulfonamide derivatives. The presented data, experimental protocols, and pathway visualizations offer a valuable resource for researchers in drug discovery and development.

Antifungal Activity of Isothiazole Derivatives

Derivatives of 3,4-dichloroisothiazole have demonstrated significant potential as antifungal agents, primarily by targeting the fungal enzyme cytochrome P450-dependent sterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro fungicidal activity of representative 3,4-dichloroisothiazole-based strobilurin derivatives against a panel of common plant pathogens.

CompoundTarget PathogenEC50 (μg/mL)
Compound 7a Erysiphe graminis (Wheat powdery mildew)1.8 ± 0.2
Puccinia sorghi (Corn rust)2.5 ± 0.3
Compound 1c Erysiphe graminis (Wheat powdery mildew)2.1 ± 0.4
Puccinia sorghi (Corn rust)3.0 ± 0.5

Data extracted from studies on 3,4-dichloroisothiazole-based strobilurins, which are structural analogs.[1][2]

Experimental Protocol: In Vitro Antifungal Assay

Objective: To determine the half-maximal effective concentration (EC50) of test compounds against various fungal pathogens.

Materials:

  • Test compounds (e.g., 3,4-dichloroisothiazole derivatives)

  • Fungal pathogens (e.g., Erysiphe graminis, Puccinia sorghi)

  • Potato Dextrose Agar (PDA) medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in the growth medium.

  • Inoculum Preparation: Grow fungal cultures on PDA plates. Prepare a spore suspension in sterile water and adjust the concentration.

  • Assay: Add the fungal spore suspension to the wells of a 96-well plate containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates at an appropriate temperature and duration for each specific pathogen.

  • Data Analysis: Measure the optical density (OD) at a specific wavelength using a spectrophotometer to determine fungal growth. Calculate the percentage of growth inhibition for each compound concentration relative to the control (no compound). The EC50 value is then determined by plotting the inhibition percentage against the compound concentration.[1][3]

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

The primary mode of action for many antifungal isothiazole derivatives is the inhibition of the ergosterol biosynthesis pathway, specifically targeting the CYP51 enzyme.

G cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Lanosterol->CYP51 Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Cell_Membrane Incorporation CYP51->Ergosterol Demethylation Isothiazole_Derivative 3,4-Dichloroisothiazole Derivative Isothiazole_Derivative->CYP51 Inhibition

Caption: Inhibition of CYP51 by isothiazole derivatives disrupts ergosterol synthesis.

Anticancer Activity of Thiazole-Based Sulfonamides

Thiazole derivatives incorporating a sulfonamide group have been investigated for their potential as anticancer agents. A key target for some of these compounds is the enzyme carbonic anhydrase (CA), particularly isoforms that are overexpressed in tumors.

Quantitative Anticancer Activity Data

The following table presents the in vitro cytotoxic activity (IC50) of representative thiazole-based sulfonamide derivatives against human cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)
Compound M5 MCF-7 (Breast Cancer)18.53
Cisplatin (Control) MCF-7 (Breast Cancer)> 20

Data is for thiazole-sulfanilamide derivatives, which are structurally related to the topic compound.[4]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Materials:

  • Test compounds (e.g., thiazole-based sulfonamides)

  • Human cancer cell lines (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a specific density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value is determined from the dose-response curve.[4]

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

Sulfonamides are known inhibitors of carbonic anhydrases. The following workflow outlines a common method to assess this inhibitory activity.

G cluster_workflow Carbonic Anhydrase Inhibition Assay Workflow Prepare_Reagents Prepare Reagents: - Buffer (e.g., Tris-sulfate) - Substrate (p-nitrophenyl acetate) - Enzyme (Carbonic Anhydrase) - Test Compound Mix_Components Mix in 96-well plate: - Buffer - Test Compound - Enzyme Prepare_Reagents->Mix_Components Pre-incubation Pre-incubate at 25°C Mix_Components->Pre-incubation Add_Substrate Add Substrate to initiate reaction Pre-incubation->Add_Substrate Measure_Absorbance Measure Absorbance of p-nitrophenol (product) spectrophotometrically Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and determine IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for determining carbonic anhydrase inhibition by sulfonamides.[5]

Modulation of Inflammatory Pathways

Sulfonamide-containing compounds have been reported to modulate inflammatory signaling pathways. While specific data for this compound is not available, the general class of sulfonamides can influence pathways such as the NF-κB signaling cascade.

Signaling Pathway: Potential Modulation of NF-κB Signaling

G cluster_pathway Potential Modulation of NF-κB Signaling by Sulfonamides cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Sulfonamide Sulfonamide Derivative Sulfonamide->IKK_Complex Potential Inhibition NF-κB_in_Nucleus NF-κB DNA DNA NF-κB_in_Nucleus->DNA Binding DNA->Gene_Expression Transcription

Caption: Potential anti-inflammatory action via inhibition of the NF-κB pathway.[6]

References

Benchmarking 3-Chloroisothiazole-4-sulfonamide: A Comparative Guide to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the inhibitory potential of 3-Chloroisothiazole-4-sulfonamide against known inhibitors of carbonic anhydrases (CAs). Due to the absence of publicly available experimental data for this compound, this document outlines a hypothetical benchmarking strategy. It includes a comparison of well-characterized carbonic anhydrase inhibitors and detailed experimental protocols to enable researchers to assess the efficacy and selectivity of this novel compound.

The sulfonamide functional group present in this compound strongly suggests that its primary pharmacological target is the zinc-containing metalloenzyme, carbonic anhydrase. Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Various isoforms of this enzyme are involved in numerous physiological and pathological processes, making them attractive targets for drug development.[2] For instance, inhibition of CA II is a therapeutic strategy for glaucoma, while targeting CA IX, which is overexpressed in many solid tumors, is a promising approach in cancer therapy.[3][4]

Comparative Analysis of Known Carbonic Anhydrase Inhibitors

To provide a context for the potential efficacy of this compound, the following table summarizes the inhibitory activities (Kᵢ and IC₅₀ values) of several well-established carbonic anhydrase inhibitors against four key human isoforms: hCA I, hCA II, hCA IX, and hCA XII. These isoforms represent both cytosolic (I and II) and transmembrane, tumor-associated (IX and XII) targets.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide86.4 - 368.70.56 - 17.14.5 - 47.00.85 - 39.1
Methazolamide-14--
Ethoxzolamide----
Dorzolamide600 (IC₅₀)0.18 (IC₅₀)--
Brinzolamide-3.2 (IC₅₀)--
U-104 (SLC-0111)--45.14.5

Note: Inhibition constants can vary based on experimental conditions. The data presented is a range compiled from multiple sources.[5][6][7]

Proposed Experimental Benchmarking of this compound

To determine the inhibitory profile of this compound and compare it to the known inhibitors listed above, a series of enzymatic assays should be performed. The following section details the recommended experimental protocols.

Experimental Protocols

1. Carbonic Anhydrase Activity Assay (Stopped-Flow CO₂ Hydration Method)

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and their inhibition. The assay measures the enzyme-catalyzed hydration of CO₂.[8]

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)

  • This compound

  • Known inhibitor standards (e.g., Acetazolamide)

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM TRIS or HEPES, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound and standard inhibitors.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (containing the pH indicator) with the CO₂-saturated water in the presence and absence of the inhibitor.

  • Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ produces protons and lowers the pH.

  • Calculate the initial rate of the reaction from the absorbance data.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires determining the Michaelis constant (Kₘ) of the enzyme for CO₂.

2. Wilbur-Anderson Assay (Electrometric Method)

This is a simpler, alternative method for measuring carbonic anhydrase activity. It measures the time required for a CO₂-saturated solution to lower the pH of a buffer from 8.3 to 6.3.[9]

Materials:

  • Purified recombinant human carbonic anhydrase isoforms

  • This compound

  • Known inhibitor standards

  • Ice-cold 0.02 M Tris-HCl buffer, pH 8.3

  • Ice-cold CO₂-saturated water

  • pH meter and electrode

  • Stirred reaction vessel maintained at 0-4°C

Procedure:

  • Add a defined volume of the chilled Tris-HCl buffer to the reaction vessel.

  • Add the enzyme solution (with or without the inhibitor).

  • Rapidly inject a volume of CO₂-saturated water and simultaneously start a timer.

  • Record the time taken for the pH to drop from 8.3 to 6.3.

  • The activity is expressed in Wilbur-Anderson units, calculated as (T₀ - T) / T, where T₀ is the time for the uncatalyzed reaction and T is the time for the enzyme-catalyzed reaction.

  • IC₅₀ values can be determined by measuring the activity at various inhibitor concentrations.

Visualizing the Scientific Workflow and Mechanism

To further clarify the concepts discussed, the following diagrams illustrate the proposed experimental workflow and the general mechanism of carbonic anhydrase inhibition by sulfonamides.

experimental_workflow Experimental Workflow for Benchmarking cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis cluster_comparison Comparison Compound_Prep Prepare Stock Solutions (this compound & Standards) Assay Perform Stopped-Flow CO2 Hydration Assay Compound_Prep->Assay Enzyme_Prep Prepare Enzyme Solutions (hCA I, II, IX, XII) Enzyme_Prep->Assay IC50 Determine IC50 Values Assay->IC50 Wilbur_Anderson (Alternative) Perform Wilbur-Anderson Assay Wilbur_Anderson->IC50 Ki Calculate Ki Values IC50->Ki Comparison Compare with Known Inhibitors Ki->Comparison

References

peer-reviewed studies on the validation of isothiazole sulfonamide bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of isothiazole sulfonamides, a class of heterocyclic compounds with potential therapeutic applications. Due to a notable scarcity of peer-reviewed studies specifically validating the bioactivity of isothiazole sulfonamides, this guide leverages the more extensively researched structural isomer, thiazole sulfonamides, as a benchmark for comparison. The data presented herein for thiazole sulfonamides offers a framework for the potential bioactivities and experimental validation that could be anticipated for their isothiazole counterparts.

Anticancer Activity

Thiazole sulfonamides have demonstrated significant potential as anticancer agents, primarily through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.

Quantitative Data Summary: Anticancer Activity of Thiazole Sulfonamides
CompoundCancer Cell LineBioactivity Metric (IC50)Reference CompoundReference IC50
Thiazole-sulfanilamide derivative M5MCF-7 (Breast Cancer)18.53 µg/mlCisplatinComparable
Thiazole-chalcone/sulfonamide hybrid 7HT-29 (Colorectal Cancer)0.98 µM--
Methyl 2-(...)-acetate (6a)OVCAR-4 (Ovarian Cancer)1.569 ± 0.06 µM--

Table 1: Summary of in vitro anticancer activity of selected thiazole sulfonamide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The antitumor activity of newly synthesized sulfonamide derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium (MTT) assay.[1]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) and a normal cell line (e.g., MCF10A for non-cancerous breast epithelial cells) are procured and cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well and the plates are incubated further to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway: Carbonic Anhydrase Inhibition

The anticancer activity of many thiazole sulfonamides is attributed to their inhibition of carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoform CA IX.[1] This enzyme is involved in regulating pH in the tumor microenvironment, and its inhibition can disrupt cancer cell survival and proliferation.

CA_Inhibition cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 CA IX H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 Cell_Proliferation Tumor Cell Proliferation & Survival H_HCO3->Cell_Proliferation Maintains Intracellular pH CA_IX_enzyme CA IX Isothiazole_Sulfonamide Isothiazole/Thiazole Sulfonamide Inhibitor Isothiazole_Sulfonamide->CA_IX_enzyme Inhibits Antimicrobial_Workflow Start Start Compound_Synthesis Synthesize Isothiazole/ Thiazole Sulfonamides Start->Compound_Synthesis MIC_Assay Perform MIC Assay (Broth Microdilution) Compound_Synthesis->MIC_Assay MBC_Assay Perform MBC Assay (Plate Counting) MIC_Assay->MBC_Assay Determine Bactericidal Concentration Mechanism_Study Mechanism of Action Studies (e.g., DHPS inhibition) MIC_Assay->Mechanism_Study Investigate Target End End MBC_Assay->End Mechanism_Study->End

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。